molecular formula C19H27N7O B15585004 CCT68127

CCT68127

Cat. No.: B15585004
M. Wt: 369.5 g/mol
InChI Key: SCACHXWSWJBIHG-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT68127 is a useful research compound. Its molecular formula is C19H27N7O and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

IUPAC Name

(2R,3S)-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol

InChI

InChI=1S/C19H27N7O/c1-5-15(13(4)27)23-19-24-17(21-10-14-7-6-8-20-9-14)16-18(25-19)26(11-22-16)12(2)3/h6-9,11-13,15,27H,5,10H2,1-4H3,(H2,21,23,24,25)/t13-,15+/m1/s1

InChI Key

SCACHXWSWJBIHG-HIFRSBDPSA-N

Origin of Product

United States

Foundational & Exploratory

CCT68127: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT68127 is a potent, orally active, small-molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Developed as a next-generation inhibitor, it demonstrates significant anti-neoplastic activity across a range of cancer cell types, including lung, colon, and neuroblastoma.[1][5][6] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the inhibition of key cellular processes regulated by CDK2 and CDK9.[1][3] A notable characteristic of this compound is its ability to induce "anaphase catastrophe" in cancer cells with supernumerary centrosomes, a common feature of aneuploid tumor cells, leading to selective cancer cell death.[1][5] This technical guide provides an in-depth overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting two key cyclin-dependent kinases:

  • CDK2: A critical regulator of cell cycle progression, particularly the G1 to S phase transition.[1]

  • CDK9: A component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the phosphorylation of the C-terminal domain of RNA polymerase II and subsequent transcriptional elongation of many genes, including those involved in cell survival.[1][3]

The dual inhibition of CDK2 and CDK9 by this compound leads to a cascade of downstream effects within cancer cells:

  • Inhibition of Retinoblastoma (RB) Protein Phosphorylation: As a CDK2 inhibitor, this compound prevents the phosphorylation of the RB protein.[1][3] This maintains RB in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.[1]

  • Reduced RNA Polymerase II Phosphorylation: By inhibiting CDK9, this compound decreases the phosphorylation of the large subunit of RNA polymerase II.[1][3] This leads to a reduction in the transcription of short-lived mRNAs, many of which encode for proteins critical for cancer cell survival and proliferation, such as the anti-apoptotic protein MCL1 and the oncogene MYCN.[1][6]

  • Induction of Anaphase Catastrophe: In cancer cells with an abnormal number of chromosomes (aneuploidy), which often possess extra centrosomes, this compound's inhibition of CDK2/9 has been shown to prevent the clustering of these supernumerary centrosomes during mitosis.[5] This leads to multipolar anaphase and ultimately, a form of mitotic cell death known as anaphase catastrophe.[5] This mechanism provides a degree of selectivity for cancer cells over normal, non-aneuploid cells.[5]

  • Downregulation of PEA15 Phosphorylation: this compound has been observed to reduce the phosphorylation of PEA15 (phosphoprotein enriched in astrocytes 15), a protein implicated in regulating cell proliferation and apoptosis.[5]

Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by this compound.

CCT68127_Pathway This compound This compound CDK2 CDK2 / Cyclin E/A This compound->CDK2 Inhibits CDK9 CDK9 / Cyclin T1 (P-TEFb) This compound->CDK9 Inhibits Centrosomes Supernumerary Centrosome Clustering This compound->Centrosomes Inhibits Clustering RB pRb CDK2->RB Phosphorylates CDK2->Centrosomes Regulates RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates E2F E2F RB->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest Transcription Transcriptional Elongation RNAPII->Transcription Promotes MCL1 MCL1 Transcription->MCL1 MYCN MYCN Transcription->MYCN Apoptosis Apoptosis MCL1->Apoptosis Inhibits AnaphaseCatastrophe Anaphase Catastrophe

Caption: this compound signaling pathway in cancer cells.

Quantitative Data

The anti-proliferative and pro-apoptotic activity of this compound has been quantified in various cancer cell lines.

Cell LineCancer TypeParameterValueConcentrationReference
A549Lung CancerGrowth Inhibition71.5% (SD = 3.6%)1 µM[1]
H2122Lung CancerGrowth Inhibition88.5% (SD = 6.4%)1 µM[1]
H522Lung CancerGrowth Inhibition33.6% (SD = 6.6%)1 µM[1]
H1703Lung CancerGrowth Inhibition31.6% (SD = 5.0%)1 µM[1]
Hop62Lung CancerGrowth Inhibition57.2% (SD = 4.5%)1 µM[1]
Beas-2BNormal Bronchial EpithelialGrowth Inhibition10.6% (SD = 3.6%)1 µM[1]
VariousLung Cancer (KRAS Mutant)IC50Statistically lower (P=0.02) than KRAS wild-typeNot specified[1]
VariousLung CancerApoptosis InductionUp to 42.6% (SD = 5.5%)2 µM[1]
HT29Colon CancerGI50~1.5 µMNot applicable[5]
RKOColon CancerGI50~2 µMNot applicable[5]
KellyNeuroblastoma (MYCN amplified)ProliferationHighly sensitiveNot specified[6]
SKNASNeuroblastoma (MYCN non-amplified)ProliferationLess sensitiveNot specified[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from Whittaker et al. (2004) as cited in the study of CCT068127.[5]

  • Cell Seeding: Plate cells in 96-well plates at a density that will allow for logarithmic growth during the treatment period and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 72 hours.

  • Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Western Blotting for Phospho-Protein Analysis

This protocol is based on standard western blotting procedures mentioned for this compound analysis.[5][7][8]

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples for 5-10 minutes. Load equal amounts of protein onto a Tris-Glycine SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RB (Ser780, Ser807/811), total RB, phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Growth Assay

This is a general protocol for establishing and evaluating the efficacy of this compound in a murine xenograft model, as described in studies with this compound.[5]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its multifaceted mechanism of action.

Experimental_Workflow InVitro In Vitro Studies CellProliferation Cell Proliferation Assays (SRB, MTT) InVitro->CellProliferation ApoptosisAssay Apoptosis Assays (FACS, Caspase Activity) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis (Propidium Iodide Staining) InVitro->CellCycle WesternBlot Western Blotting (pRb, pRNAPII, etc.) InVitro->WesternBlot InVivo In Vivo Studies Xenograft Xenograft Models InVivo->Xenograft Toxicity Toxicity Assessment (Body Weight, etc.) InVivo->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD

Caption: A typical experimental workflow for this compound evaluation.

Logical_Relationship This compound This compound CDK2_Inhibition CDK2 Inhibition This compound->CDK2_Inhibition CDK9_Inhibition CDK9 Inhibition This compound->CDK9_Inhibition G1_Arrest G1 Cell Cycle Arrest CDK2_Inhibition->G1_Arrest Anaphase_Catastrophe Anaphase Catastrophe CDK2_Inhibition->Anaphase_Catastrophe Transcription_Inhibition Transcription Inhibition CDK9_Inhibition->Transcription_Inhibition Reduced_Proliferation Reduced Proliferation G1_Arrest->Reduced_Proliferation Apoptosis_Induction Apoptosis Induction Transcription_Inhibition->Apoptosis_Induction Anaphase_Catastrophe->Apoptosis_Induction Reduced_Proliferation->Apoptosis_Induction

Caption: Logical relationships of this compound's mechanisms.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the dual inhibition of CDK2 and CDK9. Its ability to induce cell cycle arrest, apoptosis, and anaphase catastrophe, particularly in aneuploid cancer cells, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the full range of its cellular targets and its efficacy in combination with other anti-cancer agents is warranted.

References

A Comparative Analysis of CCT68127 and Seliciclib: Next-Generation vs. First-Generation CDK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of CCT68127 and seliciclib (also known as R-roscovitine or CYC202), two cyclin-dependent kinase (CDK) inhibitors with significant implications for cancer therapy. While both compounds target CDKs, this compound represents a next-generation inhibitor with enhanced potency and selectivity over the first-generation compound, seliciclib. This document delves into their distinct chemical properties, mechanisms of action, and preclinical efficacy, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions and downstream effects. The aim is to furnish researchers and drug development professionals with a thorough understanding of the key differences that position this compound as a more potent therapeutic candidate.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Seliciclib, a 2,6,9-substituted purine (B94841) analog, was one of the pioneering small-molecule CDK inhibitors to enter clinical trials.[2] It demonstrated broad-spectrum activity against several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[3] However, its clinical efficacy was hampered by a modest therapeutic window and off-target effects.[4] This spurred the development of next-generation inhibitors like this compound, which was designed based on the purine scaffold of seliciclib to achieve greater potency and selectivity.[5][6] This guide will elucidate the critical distinctions between these two compounds.

Chemical Properties and Structure

Both seliciclib and this compound are purine analogs, but key structural modifications in this compound contribute to its enhanced biological activity.

  • Seliciclib (R-roscovitine, CYC202): Its chemical structure is (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol.[]

  • This compound: This compound is a 6-pyridylmethylaminopurine derivative.[8] While the full chemical name is not as commonly cited, its structure has been determined in complex with CDK2.[5]

The primary structural difference lies in the substitution at the 6-position of the purine ring, where this compound incorporates a pyridylmethylamino group. This modification is crucial for its improved potency.[5]

Mechanism of Action and Target Selectivity

Both compounds function as ATP-competitive inhibitors of CDKs, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[5][] However, their target selectivity and potency differ significantly.

Seliciclib is a broad-spectrum CDK inhibitor, targeting:

  • CDK2/cyclin E

  • CDK2/cyclin A

  • CDK7/cyclin H

  • CDK9/cyclin T1[9]

It shows weaker activity against CDK1 and CDK5 and is a poor inhibitor of CDK4 and CDK6.[3]

This compound is a more potent and selective inhibitor of:

  • CDK2

  • CDK9[6][10]

This increased selectivity is thought to contribute to its improved therapeutic index and reduced off-target effects compared to seliciclib.[11] X-ray crystallography studies have revealed that this compound's enhanced potency is partly due to hydrogen bonding with the DFG motif of CDK2.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data comparing the in vitro activity of this compound and seliciclib.

Table 1: Comparative Inhibitory Activity (IC50)

CompoundCDK2 (nM)CDK9 (nM)Cell LineIC50 (µM)Reference
This compound30110Murine Lung Cancer (ED1, LKR13, 393P)< 1[10]
Human Lung Cancer (Hop62, A549, H2122, H522, H1703)< 1[10]
Seliciclib~700Not specifiedMurine Lung Cancer (ED1, LKR13, 393P)> 25[10][12]

Table 2: Effects on Cell Proliferation and Apoptosis in Lung Cancer Cells

CompoundConcentrationGrowth Inhibition (%)Apoptosis Induction (%)Cell LineReference
This compound1 µMUp to 88.5Not specifiedHuman Lung Cancer[13][14]
2 µMNot specifiedUp to 42.6Human Lung Cancer[13][14]
Seliciclib20 µMNot specifiedComparable to 1µM this compoundMurine Lung Cancer[10]

These data clearly demonstrate that this compound is significantly more potent than seliciclib in both enzymatic and cell-based assays, achieving similar or greater effects at much lower concentrations.

Signaling Pathways

Both this compound and seliciclib exert their anticancer effects by disrupting key signaling pathways involved in cell cycle progression and transcription.

dot

CDK_Inhibition_Pathway This compound This compound CDK2 CDK2 This compound->CDK2 CDK9 CDK9 This compound->CDK9 Seliciclib Seliciclib Seliciclib->CDK2 Seliciclib->CDK9 CDK7 CDK7 Seliciclib->CDK7 Rb_p pRb (Phosphorylated) CDK2->Rb_p phosphorylates RNAPII_p RNA Pol II-CTD (Phosphorylated) CDK9->RNAPII_p phosphorylates CDK7->RNAPII_p phosphorylates E2F E2F Rb_p->E2F releases CellCycleArrest Cell Cycle Arrest (G1/S) E2F->CellCycleArrest promotes progression Mcl1 Mcl-1 RNAPII_p->Mcl1 promotes transcription Apoptosis Apoptosis Mcl1->Apoptosis inhibits AnaphaseCatastrophe Anaphase Catastrophe

Caption: Comparative signaling pathways of this compound and seliciclib.

Inhibition of CDK2 by both compounds leads to reduced phosphorylation of the retinoblastoma protein (Rb).[2][5] This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to cell cycle arrest.[5]

Inhibition of CDK9 (and CDK7 by seliciclib) disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[][15] This is critical for transcriptional elongation. A key consequence of this is the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[][9] The depletion of Mcl-1 is a major contributor to the induction of apoptosis by these inhibitors.

A distinguishing mechanism for this compound is the induction of "anaphase catastrophe" in cancer cells with supernumerary centrosomes.[13][14] By inhibiting CDK2, this compound prevents the clustering of these extra centrosomes, leading to multipolar anaphase and subsequent apoptosis.[13] This mechanism provides a degree of selectivity for cancer cells, which are often aneuploid.[16]

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound and seliciclib.

6.1. Cell Culture and Proliferation Assays

  • Cell Lines: A variety of human and murine cancer cell lines have been used, including lung cancer (e.g., ED1, LKR13, 393P, H522, H1703, A549, Hop62), colon cancer (e.g., HT29, RKO, COLO205), and multiple myeloma (e.g., MM1.S).[5][9][13]

  • Culture Conditions: Cells are typically grown in recommended culture medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.[5]

  • Proliferation Assays: Cell viability and growth inhibition are commonly assessed using assays such as the MTT assay or by measuring DNA synthesis via tritiated thymidine (B127349) ([3H]-TdR) or BrdU incorporation.[5][9]

6.2. Apoptosis and Cell Cycle Analysis

  • Apoptosis Detection: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI). Western blot analysis for cleaved PARP and caspases (e.g., caspase-3, -8) is also used to confirm apoptotic cell death.[9]

  • Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, G2/M).[9]

6.3. Western Blot Analysis

  • Protein Extraction and Quantification: Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., pRb, total Rb, RNA Pol II pSer2, Mcl-1, cleaved PARP). Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.

6.4. In Vivo Tumor Xenograft Studies

  • Animal Models: Athymic nude mice are commonly used.

  • Tumor Implantation: Cancer cells are injected subcutaneously into the flanks of the mice.

  • Drug Administration: Once tumors are established, mice are treated with the CDK inhibitor (e.g., this compound) or vehicle control, typically via oral gavage or intraperitoneal injection.

  • Efficacy Assessment: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Overall survival may also be monitored.[13]

dot

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (Cancer Cell Lines) Treatment Treatment with This compound or Seliciclib CellCulture->Treatment Proliferation Proliferation Assays (MTT, BrdU) Treatment->Proliferation Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (pRb, Mcl-1, etc.) Treatment->WesternBlot Xenograft Tumor Xenograft Model (Nude Mice) DrugAdmin Drug Administration Xenograft->DrugAdmin TumorMeasurement Tumor Growth Measurement DrugAdmin->TumorMeasurement Efficacy Efficacy Assessment (Tumor Weight, Survival) TumorMeasurement->Efficacy

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound represents a significant advancement over the first-generation CDK inhibitor, seliciclib. Through targeted chemical modifications, this compound exhibits substantially greater potency and selectivity for CDK2 and CDK9. This translates to superior anticancer activity at lower concentrations, as demonstrated by extensive preclinical data. Its ability to induce anaphase catastrophe in aneuploid cancer cells highlights a potentially more cancer-selective mechanism of action. While seliciclib paved the way for CDK inhibitors in oncology, the enhanced profile of this compound and other next-generation inhibitors holds greater promise for clinical translation, offering the potential for improved efficacy and a wider therapeutic window. Further investigation into these next-generation compounds is warranted to fully realize their therapeutic potential in the treatment of various malignancies.

References

CCT68127: A Technical Guide to a Potent CDK2/9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of CCT68127, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This compound represents a significant advancement from its parent compound, seliciclib (R-roscovitine), exhibiting enhanced potency and a refined selectivity profile. This document details the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing complex biological pathways.

Discovery and Optimization

This compound was developed as a next-generation CDK inhibitor, optimized from the purine (B94841) template of seliciclib.[1][2] The design modifications aimed to improve potency, selectivity, and metabolic stability.[1] A key structural feature of this compound is the presence of a pyridyl nitrogen and a methyl group with a defined stereochemistry in the hydroxyalkyl side chain.[1] These modifications allow for additional hydrogen bonding with the DFG motif of CDK2, providing a plausible explanation for its increased potency compared to seliciclib.[1][2] X-ray crystallography studies of this compound in complex with CDK2 have confirmed its binding mode in the ATP pocket, acting as a type I kinase inhibitor.[1]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDK2 and CDK9.[1][2]

  • CDK2 Inhibition: Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis.[1][3] A key downstream effect of CDK2 inhibition is the reduced phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression.[1] In cancer cells with supernumerary centrosomes, CDK2 inhibition by this compound leads to a phenomenon known as "anaphase catastrophe," where the cells fail to properly cluster these extra centrosomes during mitosis, resulting in multipolar anaphase and subsequent cell death.[4][5] This mechanism provides a degree of selectivity for cancer cells, which are often aneuploid.[5]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[1][6] By inhibiting CDK9, this compound reduces RNAPII phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and transcription factors like MYCN.[2][6] The suppression of MYCN is particularly relevant in neuroblastoma, where MYCN amplification is a key driver of tumorigenesis.[6]

The dual inhibition of CDK2 and CDK9 results in a potent anti-proliferative and pro-apoptotic effect in various cancer cell lines, including those from lung, colon, melanoma, and neuroblastoma.[1][4][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound vs. Seliciclib

Kinase TargetThis compound IC50 (µM)Seliciclib IC50 (µM)Fold Increase in Potency
CDK1/cyclin B1.12>10>9
CDK2/cyclin E0.030.6522
CDK5/p250.111.615
CDK9/cyclin T10.111.211

Data extracted from a comparative study.[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (µM)Key Molecular Features
HT29Colon Carcinoma~0.4-
RKOColon Carcinoma~0.5-
ED1Murine Lung Cancer< 1KRAS wild-type
LKR13Murine Lung Cancer< 1KRAS mutant
A549Human Lung Cancer~0.5KRAS mutant
H2122Human Lung Cancer~0.3KRAS mutant
KellyNeuroblastomaNot specifiedMYCN amplified

GI50 is the concentration required to inhibit cell growth by 50%. Data compiled from multiple sources.[1][4][6]

Table 3: In Vivo Efficacy of this compound

Cancer ModelDosing RegimenOutcome
Syngeneic murine lung cancer xenograft (393P cells)50 mg/kg, oral gavage, once daily for 3 weeksSignificant reduction in tumor growth (P < 0.001) and circulating tumor cells (P = 0.004)
MYCN-amplified neuroblastoma xenograftsNot specifiedTumor regression and prolonged survival

Data from in vivo studies.[4][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.[1]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound or vehicle control for the desired time points (e.g., 4, 12, 24 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined.[1]

In Vivo Tumor Xenograft Study
  • Cell Implantation: An appropriate number of cancer cells (e.g., 393P murine lung cancer cells) are subcutaneously injected into immunocompetent or immunodeficient mice.[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 50 mg/kg) via oral gavage daily, while the control group receives a vehicle.[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Statistical analysis is performed to determine the significance of tumor growth inhibition.[4]

Reverse Phase Protein Array (RPPA)
  • Cell Lysis: Cells treated with this compound or vehicle are lysed to extract proteins.

  • Protein Quantification: Protein concentration in the lysates is determined.

  • Serial Dilution: Lysates are serially diluted to ensure a linear range of detection.

  • Array Printing: The diluted lysates are printed onto nitrocellulose-coated slides using a robotic arrayer.

  • Antibody Incubation: Each slide (array) is incubated with a specific primary antibody that recognizes a target protein or a specific phosphorylation event.

  • Secondary Antibody and Detection: A labeled secondary antibody is used to detect the primary antibody, and the signal is amplified and visualized.

  • Data Analysis: The signal intensity for each spot is quantified, normalized, and analyzed to determine the effect of this compound on the expression and phosphorylation of a wide range of proteins.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

CCT68127_Mechanism_of_Action cluster_cdk2 CDK2 Inhibition cluster_cdk9 CDK9 Inhibition CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates Anaphase_Catastrophe Anaphase Catastrophe CDK2_CyclinE->Anaphase_Catastrophe inhibition leads to E2F E2F Rb->E2F inhibits G1_S_Progression G1/S Progression E2F->G1_S_Progression promotes Apoptosis_CDK2 Apoptosis Anaphase_Catastrophe->Apoptosis_CDK2 CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation promotes Mcl1_MYCN Mcl-1, MYCN (Anti-apoptotic & Oncogenic proteins) Transcription_Elongation->Mcl1_MYCN leads to expression of Apoptosis_CDK9 Apoptosis Mcl1_MYCN->Apoptosis_CDK9 inhibits This compound This compound This compound->CDK2_CyclinE This compound->CDK9_CyclinT1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Proliferation Cell Proliferation Assays (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assays Cell_Proliferation->Apoptosis_Assay Western_Blot Western Blotting (Rb, RNAPII phosphorylation) Cell_Proliferation->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Xenograft Tumor Xenograft Models PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Discovery Compound Discovery & Optimization Lead_Compound Lead Compound (this compound) Discovery->Lead_Compound Lead_Compound->Kinase_Assay

References

CCT68127: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent, orally bioavailable, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2] Developed as a second-generation analog of seliciclib (R-roscovitine), this compound exhibits enhanced potency and selectivity, positioning it as a significant tool in cancer research and a potential therapeutic agent.[1][3] This document provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound is a tri-substituted purine (B94841) derivative. The chemical structure of this compound is presented below, alongside its key chemical properties.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S)-3-[[9-(propan-2-yl)-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-olMedKoo Biosciences
Synonyms CCT-068127, αSβR-21MedChemExpress[1]
CAS Number 660822-23-1MedKoo Biosciences
Molecular Formula C₁₉H₂₇N₇OMedKoo Biosciences
Molecular Weight 369.47 g/mol MedKoo Biosciences
Appearance White to off-white solidN/A
Solubility Soluble in DMSOMedKoo Biosciences
Storage Store at -20°C for long-term storageMedKoo Biosciences

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK2 and CDK9. The inhibition of these kinases disrupts key cellular processes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.

Inhibition of CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E or Cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle. A key substrate of CDK2 is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. By inhibiting CDK2, this compound prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest.

CDK2_Rb_Pathway cluster_0 Cell Cycle Progression (G1/S) cluster_1 Inhibition by this compound CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition This compound This compound This compound->CDK2_CyclinE inhibits

CDK2/Rb Signaling Pathway Inhibition by this compound.
Inhibition of CDK9 and Transcriptional Regulation

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive gene transcription. Inhibition of CDK9 by this compound leads to reduced RNAPII phosphorylation, resulting in the downregulation of the transcription of short-lived mRNAs, many of which encode anti-apoptotic proteins and oncogenes like MYC. This transcriptional repression contributes to the pro-apoptotic effects of this compound.

CDK9_RNAPII_Pathway cluster_0 Transcriptional Elongation cluster_1 Inhibition by this compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Ser2 Gene_Transcription Gene Transcription (e.g., MYC, MCL1) RNAPII->Gene_Transcription enables elongation This compound This compound This compound->CDK9_CyclinT inhibits

CDK9/RNAPII Pathway Inhibition by this compound.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against a panel of kinases and in various cancer cell lines.

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)

KinaseThis compound IC₅₀ (µM)Seliciclib IC₅₀ (µM)Reference
CDK1/cyclin B1.1216.5Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK2/cyclin E 0.02 0.45 Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK4/cyclin D1>10>10Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK5/p250.040.6Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK7/cyclin H2.54.1Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK9/cyclin T 0.04 0.44 Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]

Table 3: Anti-proliferative Activity in Human Cancer Cell Lines (GI₅₀)

Cell LineCancer TypeThis compound GI₅₀ (µM)Seliciclib GI₅₀ (µM)Reference
HT29Colon0.715.1Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
HCT116Colon0.411.2Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
SW620Colon0.412.8Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
A375Melanoma0.58.9Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
SK-MEL-28Melanoma0.511.5Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is used to determine the anti-proliferative effects of this compound.

SRB_Assay_Workflow start Start cell_seeding 1. Seed cells in 96-well plates and allow to adhere overnight. start->cell_seeding compound_treatment 2. Treat cells with varying concentrations of this compound. cell_seeding->compound_treatment incubation 3. Incubate for 72 hours. compound_treatment->incubation fixation 4. Fix cells with cold trichloroacetic acid (TCA). incubation->fixation staining 5. Stain with Sulforhodamine B (SRB) dye. fixation->staining washing 6. Wash with 1% acetic acid to remove unbound dye. staining->washing solubilization 7. Solubilize bound dye with 10 mM Tris base. washing->solubilization read_absorbance 8. Read absorbance at 510 nm. solubilization->read_absorbance end End read_absorbance->end

Workflow for the Sulforhodamine B (SRB) Assay.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation following treatment with this compound.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-RNAPII, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a highly potent and selective inhibitor of CDK2 and CDK9 with significant anti-proliferative activity across a range of cancer cell lines. Its well-defined mechanism of action, involving the disruption of cell cycle progression and transcriptional regulation, makes it a valuable probe for studying CDK biology and a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound.

References

In Vitro Efficacy of CCT68127 in Colon Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. This has made CDKs attractive targets for therapeutic intervention. CCT68127 is a novel, potent, and selective inhibitor of CDK2 and CDK9, optimized from the purine (B94841) template of the earlier generation CDK inhibitor, seliciclib. In vitro studies have demonstrated its superior antiproliferative activity in human colon cancer cell lines compared to its predecessor. This technical guide provides an in-depth overview of the in vitro efficacy of this compound in colon cancer, detailing its mechanism of action, experimental protocols, and impact on key cellular processes.

Core Mechanism of Action

This compound exerts its anticancer effects by simultaneously targeting two key cyclin-dependent kinases:

  • CDK2: A crucial regulator of cell cycle progression, particularly the G1 to S phase transition.

  • CDK9: A component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those involved in cell survival.

By inhibiting both CDK2 and CDK9, this compound disrupts two fundamental processes in cancer cells: uncontrolled cell division and the transcription of pro-survival genes.

Quantitative Analysis of In Vitro Efficacy

The in vitro efficacy of this compound has been evaluated in a panel of human colon cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Antiproliferative Activity of this compound in Colon Cancer Cell Lines
Cell LineGI50 (µM)
HT29~0.5
RKO~0.5
COLO205<0.5
HCT116~0.5
Average 0.5

GI50: The concentration of a drug that inhibits cell growth by 50%. Data is derived from studies by Whittaker et al. (2017).

Table 2: Effect of this compound on Cell Cycle Distribution in HT29 Colon Cancer Cells
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control~45%~35%~20%
This compound (3x GI50)~60%~20%~20%

Data represents the approximate cell cycle distribution after 24 hours of treatment and is based on findings from Whittaker et al. (2017).

Table 3: Induction of Apoptosis by this compound in Colon Cancer Cells
Cell LineTreatment% Apoptotic Cells
HT29This compoundIncreased apoptosis observed
RKOThis compoundIncreased apoptosis observed

This compound treatment leads to the induction of apoptosis in colon cancer cells. Specific quantitative data on the percentage of apoptotic cells from the primary source is not available; however, the pro-apoptotic effect is well-documented.

Key Signaling Pathways Affected by this compound

This compound modulates several critical signaling pathways to exert its anticancer effects. The following diagrams illustrate these pathways.

G cluster_0 CDK2 Inhibition Pathway This compound This compound CDK2 CDK2 This compound->CDK2 inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest pRB Phospho-RB CDK2->pRB phosphorylates E2F E2F pRB->E2F releases RB RB RB->E2F sequesters G1S_Transition G1/S Phase Transition E2F->G1S_Transition promotes

Figure 1. this compound-mediated inhibition of the CDK2 pathway leading to cell cycle arrest.

G cluster_1 CDK9 Inhibition Pathway This compound This compound CDK9 CDK9 (P-TEFb) This compound->CDK9 inhibits Apoptosis Apoptosis This compound->Apoptosis promotes RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates pRNA_Pol_II Phospho-RNA Pol II (Elongation Competent) RNA_Pol_II->pRNA_Pol_II Transcription Transcription of Pro-survival Genes (e.g., MCL1) pRNA_Pol_II->Transcription enables MCL1 MCL1 protein Transcription->MCL1 produces MCL1->Apoptosis inhibits

Figure 2. this compound-mediated inhibition of the CDK9 pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy are provided below.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay measures cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Seed colon cancer cells in 96-well microtiter plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates completely.

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air-dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the cellular protein mass.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat colon cancer cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells, discard the supernatant, and wash the cell pellet with PBS.

  • RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade cellular RNA, preventing it from being stained by propidium (B1200493) iodide.

  • DNA Staining: Add propidium iodide (PI) solution to the cell suspension. PI intercalates with DNA, and the amount of fluorescence is directly proportional to the DNA content.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is used to distinguish cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells. Wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide can only enter cells with compromised cell membranes (late apoptotic and necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated RB and RNA Polymerase II, to confirm the on-target effects of this compound.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-RB, anti-phospho-RNA Polymerase II).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound is a potent dual inhibitor of CDK2 and CDK9 with significant in vitro efficacy against human colon cancer cell lines. Its ability to induce cell cycle arrest and apoptosis through the targeted inhibition of key cellular proliferation and transcription pathways makes it a promising candidate for further preclinical and clinical investigation. The combination of this compound with other anticancer agents, such as BCL2 family inhibitors, has shown synergistic effects, suggesting a potential for combination therapies in the treatment of colon cancer. This technical guide provides a comprehensive overview of the in vitro data and methodologies that form the basis of our current understanding of this compound's activity in this malignancy.

CCT68127: A Technical Guide to a Novel CDK2/9 Inhibitor for Neuroblastoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CCT68127, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), as a potential therapeutic agent for neuroblastoma. Particular focus is given to its efficacy in MYCN-amplified neuroblastoma, a high-risk subtype of this pediatric cancer.

Executive Summary

Neuroblastoma remains a significant challenge in pediatric oncology, with MYCN amplification being a key driver of aggressive disease and poor prognosis. Direct targeting of MYCN has proven difficult. This compound, a tri-substituted purine (B94841) analogue of seliciclib, and its clinically advanced counterpart, CYC065 (fadraciclib), have emerged as promising therapeutic candidates. These small molecules selectively inhibit CDK2 and CDK9, leading to the transcriptional repression of MYCN and subsequent anti-tumor effects. Preclinical studies have demonstrated that this compound and CYC065 effectively block neuroblastoma cell proliferation, induce apoptosis, and cause tumor regression in in vivo models, highlighting their therapeutic potential in this malignancy.

Mechanism of Action

This compound exerts its anti-neoplastic effects in neuroblastoma primarily through the dual inhibition of CDK2 and CDK9.

  • CDK9 Inhibition and MYCN Transcriptional Repression: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for productive transcription elongation. In MYCN-amplified neuroblastoma, the MYCN gene is often located within super-enhancer regions, leading to high levels of transcription. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a selective loss of nascent MYCN transcription. This results in a rapid depletion of both MYCN mRNA and protein levels.[1][2]

  • CDK2 Inhibition and Cell Cycle Arrest/Apoptosis: CDK2, in complex with cyclin E, is a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound leads to decreased phosphorylation of the retinoblastoma protein (RB).[3] This, in turn, maintains RB in its active, hypophosphorylated state, where it sequesters E2F transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression. The loss of MYCN, a potent driver of proliferation, sensitizes the cells to apoptosis following CDK2 inhibition, leading to programmed cell death.[2]

The synergistic effect of inhibiting both CDK9 and CDK2 results in a potent anti-tumor response in MYCN-driven neuroblastoma.

CCT68127_Mechanism_of_Action cluster_nucleus Nucleus cluster_cdk9 CDK9/P-TEFb Pathway cluster_cdk2 CDK2/Cell Cycle Pathway This compound This compound CDK9 CDK9 This compound->CDK9 CDK2 CDK2 This compound->CDK2 PTEFb P-TEFb Complex CDK9->PTEFb forms RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates pRNAPII p-RNAPII (Ser2) RNAPII->pRNAPII MYCN_gene MYCN Gene (Super-enhancer driven) pRNAPII->MYCN_gene enables transcription MYCN_mRNA MYCN mRNA MYCN_gene->MYCN_mRNA MYCN_protein MYCN Protein MYCN_mRNA->MYCN_protein translates to CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE Apoptosis Apoptosis CDK2->Apoptosis inhibition leads to CyclinE Cyclin E CyclinE->CDK2_CyclinE RB RB CDK2_CyclinE->RB phosphorylates pRB p-RB RB->pRB E2F E2F RB->E2F sequesters S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription Proliferation Cell Proliferation S_phase_genes->Proliferation MYCN_protein->Proliferation promotes MYCN_protein->Apoptosis sensitizes to

Figure 1: this compound Mechanism of Action in Neuroblastoma.

Quantitative Data

The anti-proliferative activity of this compound and its analogue CYC065 has been evaluated across a panel of neuroblastoma cell lines. The data consistently demonstrate higher sensitivity in cell lines with MYCN amplification.

Cell LineMYCN StatusThis compound GI50 (µM)CYC065 (fadraciclib) GI50 (µM)Reference
KellyAmplified~0.5 - 1.0~0.5 - 1.0[2][4]
BE(2)CAmplifiedNot specified~1.0[2]
SH-EPNot AmplifiedNot specified>2.0[2]
SK-N-ASNot AmplifiedNot specified>2.0[2]
SH-SY5YNot AmplifiedNot specified>2.0[2]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Values are approximate based on graphical representations in the cited literature.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on the proliferation of neuroblastoma cell lines.

Materials:

  • Neuroblastoma cell lines (e.g., Kelly, SK-N-AS)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

SRB_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells fix_cells Fix with TCA treat_cells->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with 1% Acetic Acid stain_cells->wash_cells solubilize Solubilize dye with Tris base wash_cells->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Western Blot Analysis

This protocol is for the detection of MYCN, phosphorylated RNAPII, and apoptosis markers in neuroblastoma cells treated with this compound.[2]

Materials:

  • Treated and untreated neuroblastoma cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYCN, anti-phospho-RNAPII Ser2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize protein bands using an imaging system.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated and untreated neuroblastoma cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Induce apoptosis in neuroblastoma cells by treating with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.[1][5]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Neuroblastoma cell lines (e.g., Kelly, SK-N-AS)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject neuroblastoma cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer this compound or vehicle control daily by oral gavage.

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study, or if humane endpoints are reached, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • For survival studies, monitor mice until the pre-defined endpoint and analyze data using Kaplan-Meier curves.

Xenograft_Study_Workflow start Start inject_cells Inject Neuroblastoma Cells into Mice start->inject_cells monitor_tumor Monitor Tumor Growth inject_cells->monitor_tumor randomize Randomize Mice monitor_tumor->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat Daily Treatment analyze Analyze Data (Tumor Growth, Survival) measure->analyze end End analyze->end

Figure 3: Workflow for an in vivo neuroblastoma xenograft study.
Th-MYCN Genetically Engineered Mouse Model Studies

The Th-MYCN mouse model spontaneously develops neuroblastoma that recapitulates many features of the human disease.[1][6]

Procedure:

  • Monitor Th-MYCN transgenic mice for tumor development by palpation or imaging.

  • Once tumors are detected, enroll mice into treatment cohorts.

  • Administer this compound or vehicle as described for xenograft studies.

  • Monitor tumor burden and overall survival.

  • At the end of the study, tissues can be collected for detailed molecular and histological analysis.

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity against neuroblastoma, particularly in the high-risk, MYCN-amplified subtype. Its mechanism of action, involving the dual inhibition of CDK2 and CDK9, provides a strong rationale for its further development. The data suggest that this compound and its clinical analogue CYC065 have the potential to be effective therapeutic agents for this challenging pediatric cancer.

Future research should focus on:

  • Combination studies with standard-of-care chemotherapeutics or other targeted agents to enhance efficacy and overcome potential resistance mechanisms.

  • Identification of biomarkers to predict response to this compound therapy.

  • Further elucidation of the downstream effects of combined CDK2/9 inhibition in neuroblastoma.

The progression of CYC065 into clinical trials will provide crucial insights into the safety and efficacy of this class of inhibitors in a clinical setting.

References

The Selectivity Profile of CCT68127: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent, orally active, tri-substituted purine (B94841) analog that has demonstrated significant potential as an anti-cancer agent.[1] Developed as a next-generation inhibitor, it shows enhanced potency and selectivity for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) compared to its predecessor, seliciclib (R-roscovitine).[2] This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Data Presentation: Kinase Inhibitory Profile

The selectivity of this compound has been primarily characterized by determining its half-maximal inhibitory concentration (IC50) against a panel of cyclin-dependent kinases. The following table summarizes the quantitative data on its inhibitory activity, comparing it with the parent compound, seliciclib.

Kinase TargetThis compound IC50 (µM)Seliciclib IC50 (µM)Fold Improvement
CDK2/Cyclin E0.0180.4022
CDK9/Cyclin T10.0350.4011
CDK1/Cyclin B0.0751.1015
CDK5/p250.0450.6514
CDK7/Cyclin H>10>10-
CDK4/Cyclin D1>10>10-

Data compiled from Whittaker et al., 2017.

Core Signaling Pathway Modulation

This compound exerts its anti-proliferative effects by targeting key regulators of the cell cycle and transcription. Its primary targets, CDK2 and CDK9, play crucial roles in these processes.

This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibition CDK9_CyclinT1 CDK9/Cyclin T1 This compound->CDK9_CyclinT1 inhibition RB Retinoblastoma Protein (RB) CDK2_CyclinE->RB phosphorylates RNA_Pol_II RNA Polymerase II CDK9_CyclinT1->RNA_Pol_II phosphorylates E2F E2F RB->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation enables Transcription_Elongation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound Mechanism of Action

Inhibition of CDK2 by this compound prevents the phosphorylation of the Retinoblastoma protein (RB).[3] Hypophosphorylated RB remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1/S phase transition and leading to cell cycle arrest.[4] Concurrently, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to reduced phosphorylation of the C-terminal domain of RNA Polymerase II.[3] This suppression of transcriptional elongation contributes to cell cycle arrest and can induce apoptosis.[3]

Experimental Protocols

The characterization of this compound's selectivity profile involves a series of well-defined experimental procedures.

Kinase Inhibition Assay

A common method to determine the IC50 values is a biochemical kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay.

Objective: To quantify the potency of this compound against a panel of purified kinases.

General Procedure (ADP-Glo™ Kinase Assay):

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase (e.g., CDK2/Cyclin E), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the generated ADP is converted to ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Sulforhodamine B Assay)

The anti-proliferative effects of this compound on cancer cell lines are typically assessed using a Sulforhodamine B (SRB) assay.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

  • Dye Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • GI50 Calculation: The GI50 value is determined from the dose-response curve.

Western Blot Analysis for Phosphoprotein Levels

To confirm the mechanism of action of this compound within cells, Western blotting is used to detect changes in the phosphorylation status of key downstream targets.

Objective: To assess the effect of this compound on the phosphorylation of RB and RNA Polymerase II.

Procedure:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein. Phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of RB (e.g., p-RB Ser807/811) and RNA Polymerase II (e.g., p-RNA Pol II Ser2/5). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the loading control.

Experimental Workflow Visualization

The process of characterizing the selectivity profile of a kinase inhibitor like this compound follows a logical progression from in vitro biochemical assays to cell-based and in vivo studies.

cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination vs. Kinase Panel Kinase_Assay->IC50_Determination Selectivity_Profile Establish Selectivity Profile IC50_Determination->Selectivity_Profile Proliferation_Assay Cell Proliferation Assay (e.g., SRB) Selectivity_Profile->Proliferation_Assay Western_Blot Western Blot Analysis (p-RB, p-RNA Pol II) Proliferation_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay Xenograft_Models Tumor Xenograft Models Apoptosis_Assay->Xenograft_Models Efficacy_Assessment Assessment of In Vivo Efficacy Xenograft_Models->Efficacy_Assessment

Workflow for this compound Selectivity Profiling

Conclusion

This compound is a highly potent and selective inhibitor of CDK2 and CDK9, demonstrating significant promise as a therapeutic agent for cancer. Its well-defined mechanism of action, involving the dual inhibition of cell cycle progression and transcription, provides a strong rationale for its continued development. The experimental protocols outlined in this guide represent the standard methodologies employed to thoroughly characterize the selectivity and cellular effects of such targeted inhibitors. This comprehensive understanding of this compound's selectivity profile is crucial for guiding its clinical application and for the design of future combination therapies.

References

The Effect of CCT68127 on Retinoblastoma Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (Rb) is a critical tumor suppressor that governs cell cycle progression, primarily through its phosphorylation status. Hyperphosphorylation of Rb leads to its inactivation and subsequent cell cycle advancement, a hallmark of many cancers. CCT68127, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic agent.[1][2] This technical guide provides an in-depth analysis of the mechanism by which this compound impacts Rb phosphorylation, leading to cell cycle arrest and apoptosis.[1][2] It includes a summary of its inhibitory activity, detailed experimental protocols for assessing Rb phosphorylation, and visual diagrams of the involved signaling pathways and experimental workflows.

Introduction to Retinoblastoma Protein and its Regulation

The retinoblastoma protein is a key regulator of the G1 to S phase transition in the cell cycle.[3][4] Its function is tightly controlled by phosphorylation, a process mediated by cyclin-dependent kinases (CDKs).[3][5] In its hypophosphorylated (active) state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression.[3][4] As cells prepare to divide, sequential phosphorylation by CDK4/6-cyclin D and subsequently CDK2-cyclin E complexes leads to the hyperphosphorylation and inactivation of Rb.[3][6][7] This releases E2F, allowing for the transcription of S-phase genes and commitment to cell division.[6][8] Dysregulation of this pathway, often through the overexpression of cyclins or loss of CDK inhibitors, is a common event in cancer, making CDKs attractive targets for therapeutic intervention.[6]

This compound: A Potent CDK2 and CDK9 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK2 and CDK9.[1][2][9] It was developed as a next-generation inhibitor based on the purine (B94841) template of seliciclib.[1][10] By targeting CDK2, this compound directly interferes with the machinery responsible for Rb phosphorylation and cell cycle progression.[1][11] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins and transcription factors, such as MYCN, contributing to the compound's anti-cancer activity.[9]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases, highlighting its selectivity profile.

Kinase TargetIC50 (μM)Reference
CDK2/cyclin E0.017[1]
CDK9/cyclin T10.033[1]
CDK1/cyclin B1.12[1]
CDK5/p250.054[1]
CDK7/cyclin H>10[1]
CDK4/cyclin D1>10[1]

Mechanism of Action: this compound and Rb Phosphorylation

This compound exerts its effect on retinoblastoma protein phosphorylation primarily through the direct inhibition of CDK2. By blocking the catalytic activity of the CDK2/cyclin E complex, this compound prevents the hyperphosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby halting the cell cycle in the G1 phase.[1][11] This G1 arrest is a key mechanism by which this compound inhibits the proliferation of cancer cells.[11]

Signaling Pathway Diagram

Rb_Phosphorylation_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex (Active) CyclinD_CDK46->pRb_E2F p CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Activates E2F_inactive E2F (Inactive) pRb pRb pRb_E2F->pRb Releases ppRb p-pRb (Inactive) pRb->ppRb CyclinE_CDK2->pRb p p E2F_active E2F (Active) ppRb->E2F_active Releases S_Phase_Genes S-Phase Gene Transcription E2F_active->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CyclinE_CDK2

Caption: this compound inhibits CDK2, preventing Rb hyperphosphorylation.

Experimental Protocols

Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of total and phosphorylated Rb in cell lysates by Western blotting to assess the effect of this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser780)

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total Rb

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated Rb levels to total Rb and the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Western_Blot Western Blotting cluster_Analysis Data Analysis start Plate Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-Rb, Total Rb, Actin) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Quantification and Normalization imaging->quant_analysis

Caption: Workflow for analyzing Rb phosphorylation after this compound treatment.

Conclusion

This compound is a potent inhibitor of CDK2 and CDK9 that effectively reduces the phosphorylation of the retinoblastoma protein.[1] This mechanism of action leads to cell cycle arrest at the G1/S transition and subsequent apoptosis in cancer cells.[11] The provided data and protocols offer a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound and its impact on the Rb pathway. The continued exploration of CDK inhibitors like this compound holds significant promise for the development of targeted cancer therapies.

References

The Role of CCT68127 in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent and selective, second-generation small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2] Optimized from the purine (B94841) template of the first-generation CDK inhibitor seliciclib (R-roscovitine), this compound demonstrates superior anti-proliferative activity in various cancer cell lines.[1][2] Deregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the dual inhibition of CDK2 and CDK9.

  • Inhibition of CDK2: CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S and S/G2 phase transitions of the cell cycle. Inhibition of CDK2 by this compound leads to the accumulation of cells in the G1 or G2/M phase of the cell cycle and can trigger a unique form of mitotic cell death known as anaphase catastrophe in cancer cells with supernumerary centrosomes.[1][3][4] This process is characterized by multipolar cell division, leading to aneuploidy and subsequent apoptosis.[4][5] A key substrate of CDK2 is the retinoblastoma protein (Rb). By preventing the hyperphosphorylation of Rb, this compound maintains Rb in its active, hypophosphorylated state, where it sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry.[2]

  • Inhibition of CDK9: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound leads to a global decrease in transcription, particularly affecting the expression of short-lived anti-apoptotic proteins.[2][6] A notable example is the myeloid cell leukemia-1 (MCL-1) protein, a member of the B-cell lymphoma 2 (Bcl-2) family. The rapid downregulation of MCL-1 sensitizes cancer cells to apoptosis.[2][7]

Quantitative Data on this compound-Induced Apoptosis and Growth Inhibition

The following tables summarize the quantitative effects of this compound on apoptosis, cell proliferation, and cell cycle distribution in various cancer cell lines.

Table 1: Induction of Apoptosis by this compound

Cell LineCancer TypeTreatment Concentration (µM)Apoptosis (%) (Mean ± SD)Reference
ED1Murine Lung Cancer220.3 ± 3.9[3]
LKR13Murine Lung Cancer216.8 ± 3.1[3]
393PMurine Lung Cancer218.2 ± 1.5[3]
H522Human Lung Cancer242.4 ± 7.4[3]
H1703Human Lung Cancer236.0 ± 3.5[3]
A549Human Lung Cancer223.1 ± 2.8[3]
Hop62Human Lung Cancer242.6 ± 5.5[3]
C10Murine Immortalized Pulmonary Epithelial22.0 ± 1.9[3]
Beas-2BHuman Immortalized Bronchial Epithelial28.2 ± 1.0[3]

Table 2: Growth Inhibition by this compound

Cell LineCancer TypeIC50 (µM)Growth Inhibition (%) at 1 µM (Mean ± SD)Reference
Hop62Human Lung Cancer (KRAS mutant)Not Specified55.7 ± 7.6[3]
A549Human Lung Cancer (KRAS mutant)Not Specified71.5 ± 3.6[3]
H2122Human Lung Cancer (KRAS mutant)Not Specified88.5 ± 6.4[3]
H522Human Lung Cancer (KRAS wild-type)Not Specified33.6 ± 6.6[3]
H1703Human Lung Cancer (KRAS wild-type)Not Specified31.6 ± 5.0[3]
Beas-2BHuman Immortalized Bronchial EpithelialNot Specified10.6 ± 3.6[3]

Table 3: Cell Cycle Arrest Induced by this compound

Cell LineCancer TypeTreatmentPredominant Cell Cycle Arrest PhaseReference
ED1Murine Lung CancerThis compoundG1[3]
LKR13Murine Lung CancerThis compoundG1[3]
Hop62Human Lung CancerThis compoundG1[3]
H522Human Lung CancerThis compoundG2/M[3]

Table 4: Induction of Anaphase Catastrophe by this compound

Cell LineCancer TypeTreatment Concentration (µM)Multipolar Anaphase (%) (Mean ± SD)Reference
ED1Murine Lung Cancer113.6 ± 3.7[3]
LKR13Murine Lung Cancer110.7 ± 1.0[3]
A549Human Lung Cancer113.7 ± 1.7[3]
Hop62Human Lung Cancer114.1 ± 3.6[3]
C10Murine Immortalized Pulmonary Epithelial10.4 ± 0.1[3]
Beas-2BHuman Immortalized Bronchial Epithelial10.5 ± 0.2[3]

Signaling Pathways and Molecular Mechanisms

The pro-apoptotic activity of this compound is orchestrated through a multi-pronged attack on key cellular processes. The following diagrams illustrate the major signaling pathways affected by this compound.

G cluster_0 This compound This compound This compound CDK2 CDK2 This compound->CDK2 inhibits CDK9 CDK9 This compound->CDK9 inhibits Rb pRb (inactive) CDK2->Rb phosphorylates Anaphase_Catastrophe Anaphase Catastrophe CDK2->Anaphase_Catastrophe prevents clustering of supernumerary centrosomes RNA_Pol_II RNA Pol II-P CDK9->RNA_Pol_II phosphorylates E2F E2F Rb->E2F inhibits S_phase_genes S-phase Genes E2F->S_phase_genes activates Cell_Cycle_Arrest G1/S Arrest S_phase_genes->Cell_Cycle_Arrest MCL1_mRNA MCL-1 mRNA RNA_Pol_II->MCL1_mRNA transcribes MCL1_protein MCL-1 Protein MCL1_mRNA->MCL1_protein translates Apoptosis Apoptosis MCL1_protein->Apoptosis inhibits Anaphase_Catastrophe->Apoptosis

This compound-induced apoptotic signaling pathway.

The inhibition of CDK2 by this compound also leads to a reduction in the phosphorylation of PEA15 (phosphoprotein enriched in astrocytes 15) at Ser116.[3] While not a direct substrate of CDK2, the dephosphorylation of PEA15 appears to contribute to the growth-inhibitory effects of this compound.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability and Growth Inhibition Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

G start Seed cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze

Workflow for cell viability assay.

Materials:

  • Cancer cell lines of interest

  • 96-well clear bottom plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

G start Seed and treat cells with this compound harvest Harvest cells (including supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for apoptosis assay.

Materials:

  • Cells treated with this compound or vehicle control

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle for 24-48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, as well as CDK substrates like Rb.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-Rb, anti-Rb, anti-MCL-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin.

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique to quantify the expression and modification of hundreds of proteins simultaneously.

Procedure Overview:

  • Sample Preparation: Cell lysates are prepared, and protein concentration is accurately determined.

  • Serial Dilution: Lysates are serially diluted to ensure that the signal intensity falls within the linear range of detection for each antibody.

  • Array Printing: The diluted lysates are printed onto nitrocellulose-coated slides using a robotic arrayer, creating a micro-array where each spot represents a specific sample dilution.

  • Immunostaining: Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein.

  • Signal Detection: A labeled secondary antibody and a signal amplification system are used to generate a detectable signal (e.g., fluorescent or colorimetric).

  • Scanning and Analysis: The slides are scanned, and the signal intensity of each spot is quantified.

  • Data Normalization and Analysis: The data is normalized to account for variations in protein loading, and statistical analysis is performed to identify proteins that are differentially expressed or modified upon this compound treatment.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a dual mechanism involving the inhibition of CDK2 and CDK9. Its ability to induce cell cycle arrest, trigger anaphase catastrophe in aneuploid cancer cells, and downregulate the expression of key survival proteins like MCL-1 underscores its therapeutic potential. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound and other CDK inhibitors in cancer therapy. Further research into the downstream effectors of this compound-mediated apoptosis and the identification of predictive biomarkers will be crucial for its clinical development.

References

Methodological & Application

CCT68127 In Vitro Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Its mechanism of action involves the competitive inhibition of the ATP-binding pocket of these kinases, leading to the disruption of critical cellular processes such as cell cycle progression and transcriptional regulation.[2] In vitro studies have demonstrated that this compound effectively induces cell cycle arrest, apoptosis, and anaphase catastrophe in a variety of human cancer cell lines, including those derived from colon, melanoma, lung, and neuroblastoma cancers.[2][3][4] This document provides detailed protocols for the in vitro application of this compound in cell culture, including methods for assessing cell viability, analyzing protein expression and phosphorylation status, and evaluating cell cycle distribution.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its dual inhibitory activity against CDK2 and CDK9.

  • CDK2 , in complex with cyclin E or cyclin A, is essential for the G1/S transition and S phase progression. Inhibition of CDK2 leads to the hypophosphorylation of the Retinoblastoma protein (pRb), maintaining it in its active, tumor-suppressive state. This prevents the release of E2F transcription factors and halts the cell cycle at the G1 checkpoint.

  • CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for the transition from abortive to productive transcription elongation. Inhibition of CDK9 by this compound leads to a global decrease in transcription, particularly affecting the expression of short-lived anti-apoptotic proteins like MCL1 and oncogenes such as MYCN.

This application note provides a comprehensive guide for the in vitro use of this compound, enabling researchers to investigate its biological effects on cancer cells.

Data Presentation

Table 1: this compound Growth Inhibition (GI50) in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
HT29Colon0.23
RKOColon0.18
HCT116Colon0.21
A375Melanoma0.15
SK-MEL-28Melanoma0.25
KellyNeuroblastomaNot specified
SK-N-ASNeuroblastomaNot specified
A549LungNot specified
H522LungNot specified
H1703LungNot specified
Hop62LungNot specified

Note: GI50 is the concentration of a drug that inhibits cell growth by 50%. Data for colon and melanoma cell lines were obtained from a 96-hour sulforhodamine B (SRB) assay. Specific GI50 values for neuroblastoma and lung cancer cell lines were not detailed in the provided search results, though the compound was shown to be effective.

Table 2: Apoptosis Induction by this compound in Lung Cancer Cell Lines
Cell LineTreatment% Apoptotic Cells (Mean ± SD)
H5222 µM this compound42.4 ± 7.4
H17032 µM this compound36.0 ± 3.5
A5492 µM this compound23.1 ± 2.8
Hop622 µM this compound42.6 ± 5.5

Note: Data represents the percentage of apoptotic cells after a 48-hour treatment with 2 µM this compound, as determined by flow cytometry.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the dose-dependent effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.01 µM to 10 µM is recommended as a starting point.

    • Include a vehicle control (DMSO, at the same final concentration as the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time points (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50/IC50 value.

Western Blot Analysis of Key Signaling Proteins

This protocol is for the detection of total and phosphorylated levels of CDK2 and CDK9 substrates, as well as downstream targets, following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total Rb

    • Rabbit anti-phospho-RNA Polymerase II (Ser2)

    • Mouse anti-total RNA Polymerase II

    • Rabbit anti-MCL1

    • Rabbit anti-MYCN

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates.

    • Treat cells with desired concentrations of this compound for 24 or 48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.

Anaphase Catastrophe Assay by Immunofluorescence

This protocol is for visualizing and quantifying multipolar anaphases, a hallmark of anaphase catastrophe, induced by this compound.

Materials:

  • Cancer cell line of interest (preferably one with known centrosome amplification)

  • Complete culture medium

  • This compound

  • Glass coverslips in 12- or 24-well plates

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibodies:

    • Mouse anti-α-tubulin

    • Rabbit anti-γ-tubulin

  • Fluorescently-conjugated secondary antibodies:

    • Goat anti-mouse IgG (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat cells with this compound (e.g., 1 µM) for 24-48 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 1% BSA for 30-60 minutes.

    • Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Score the percentage of anaphase cells exhibiting multipolar spindles (more than two γ-tubulin foci).

Mandatory Visualization

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Endpoints start Start: Culture Cancer Cells treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-Rb, p-RNA Pol II, etc.) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle if_assay Immunofluorescence (Anaphase Catastrophe) treat->if_assay gi50 Determine GI50/IC50 viability->gi50 protein_exp Analyze Protein Expression & Phosphorylation western->protein_exp cell_dist Quantify Cell Cycle Distribution cell_cycle->cell_dist multipolar Score Multipolar Anaphases if_assay->multipolar

Caption: General workflow for in vitro evaluation of this compound in cell culture.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Its activity against these key cell cycle and transcription regulators makes it a compound of interest in oncology research, particularly for colorectal cancer. HT29, a human colon adenocarcinoma cell line, is a widely used model for studying colorectal cancer biology and for the preclinical evaluation of novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound to treat HT29 cells, including recommended concentrations, methodologies for assessing its effects, and an exploration of its potential impact on relevant signaling pathways.

Data Presentation

Efficacy of this compound in HT29 Cells

The anti-proliferative activity of this compound in HT29 cells has been determined using the sulforhodamine B (SRB) assay. The GI50, the concentration required to inhibit cell growth by 50%, is a key parameter for determining appropriate experimental concentrations.

Cell LineAssayParameterValueReference
HT29SRBGI500.85 µM[2]

Note: The GI50 value represents the concentration at which the cell population is 50% of the untreated control. This value is crucial for designing experiments to assess various cellular responses to this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting CDK2 and CDK9. Inhibition of CDK2 leads to a decrease in the phosphorylation of the Retinoblastoma protein (Rb), which in turn causes cell cycle arrest. Inhibition of CDK9 reduces the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.

CCT68127_Mechanism_of_Action cluster_cdk2 CDK2 Pathway cluster_cdk9 CDK9 Pathway This compound This compound CDK2 CDK2 This compound->CDK2 inhibits CDK9 CDK9 This compound->CDK9 inhibits pRb Phospho-Rb CDK2->pRb phosphorylates CellCycle Cell Cycle Progression pRb->CellCycle promotes pRNAPII Phospho-RNA Pol II CDK9->pRNAPII phosphorylates Mcl1 Mcl-1 Transcription pRNAPII->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the effects of this compound on HT29 cells involves determining cell viability, analyzing cell cycle distribution, and assessing the induction of apoptosis.

Experimental_Workflow cluster_assays Assessments start Start: HT29 Cell Culture treat Treat with this compound (e.g., 0.1x to 10x GI50) start->treat viability Cell Viability Assay (SRB) treat->viability cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis end End: Data Analysis viability->end cell_cycle->end apoptosis->end

Caption: General experimental workflow.

Experimental Protocols

Cell Culture
  • Cell Line: HT29 (human colorectal adenocarcinoma)

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay measures cell proliferation based on the total protein content of the cells.

Materials:

  • HT29 cells

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Plate reader (510 nm)

Protocol:

  • Seed HT29 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 10 µM) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 value from the dose-response curve.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of Rb and RNA Polymerase II, and to investigate its potential effect on the Wnt/β-catenin pathway.

Materials:

  • HT29 cells

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-Rb, anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II, anti-β-catenin, anti-active-β-catenin (non-phospho Ser33/37/Thr41), anti-c-Myc, and anti-Cyclin D1.

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Seed HT29 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 1x, 3x, and 5x GI50) for 24 hours.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • HT29 cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HT29 cells in 6-well plates.

  • Treat the cells with this compound (e.g., 3x GI50) for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes at 4°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HT29 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HT29 cells in 6-well plates.

  • Treat the cells with this compound at the desired concentration (e.g., 3x GI50) for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Investigating the Effect on Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is constitutively active in HT29 cells due to a mutation in the APC gene. As CDK9 inhibition has been shown to affect β-catenin activity, it is recommended to investigate if this compound modulates this pathway in HT29 cells.[3]

Proposed Experimental Approach:
  • Western Blot Analysis: Following the protocol outlined above, probe for key components of the Wnt pathway:

    • Total β-catenin: To assess overall protein levels.

    • Active β-catenin (non-phospho Ser33/37/Thr41): To specifically measure the transcriptionally active form.

    • Downstream targets: c-Myc and Cyclin D1, which are well-established targets of Wnt/β-catenin signaling.

  • Immunofluorescence: Visualize the subcellular localization of β-catenin. A decrease in nuclear β-catenin following this compound treatment would suggest an inhibition of the Wnt pathway.

Wnt_Pathway_Investigation cluster_analysis Analysis of Wnt Pathway start HT29 Cells (APC mutant, constitutively active Wnt) treat Treat with this compound start->treat western Western Blot: - Total β-catenin - Active β-catenin - c-Myc, Cyclin D1 treat->western if Immunofluorescence: - β-catenin localization treat->if outcome Determine if this compound modulates Wnt signaling western->outcome if->outcome

Caption: Investigating this compound's effect on Wnt signaling.

References

Application Notes and Protocols for Cell Cycle Analysis Using CCT68127 with FACS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Deregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[1][2] this compound, an optimized purine (B94841) derivative, demonstrates superior anti-proliferative activity in various cancer cell lines compared to its predecessors like seliciclib.[1][2] Its mechanism of action involves the inhibition of CDK2 and CDK9, which play crucial roles in cell cycle progression and transcription regulation.

Inhibition of CDK2 by this compound leads to a decrease in the phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.[1] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), reduces the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins and contributing to apoptosis.[1][2]

Flow cytometry, in conjunction with a fluorescent DNA intercalating agent such as Propidium Iodide (PI), is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[3][4] This document provides a detailed protocol for performing cell cycle analysis on cells treated with this compound using Fluorescence-Activated Cell Sorting (FACS).

Mechanism of Action of this compound in Cell Cycle Regulation

This compound exerts its effect on the cell cycle primarily through the inhibition of CDK2 and CDK9. The simplified signaling pathway is illustrated below.

cluster_G1_S G1/S Transition cluster_Transcription Transcription Regulation cluster_outcome Cellular Outcome CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Arrest G1/S Arrest CCT68127_node This compound CCT68127_node->CDK2_CyclinE inhibits CDK9_CyclinT CDK9-Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Anti_apoptotic_genes Anti-apoptotic Gene Transcription RNAPII->Anti_apoptotic_genes activates Apoptosis Apoptosis CCT68127_node_2 This compound CCT68127_node_2->CDK9_CyclinT inhibits

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle of a chosen cell line.

Materials
  • Cell Line: A suitable cancer cell line (e.g., HT29, HCT116, A549).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Flow Cytometer

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analysis Data Acquisition & Analysis A1 Seed cells in 6-well plates A2 Allow cells to adhere (24 hours) A1->A2 B1 Treat cells with this compound (various concentrations) A2->B1 B3 Incubate for desired time (e.g., 24, 48h) B1->B3 B2 Include vehicle control (DMSO) B2->B3 C1 Harvest cells (Trypsinization) B3->C1 C2 Wash with PBS C1->C2 C3 Fix in ice-cold 70% Ethanol C2->C3 D1 Wash fixed cells with PBS C3->D1 D2 Resuspend in PI staining solution D1->D2 D3 Incubate in the dark (30 min, RT) D2->D3 E1 Acquire data on Flow Cytometer D3->E1 E2 Analyze cell cycle distribution E1->E2

Caption: Experimental workflow for cell cycle analysis using this compound and FACS.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the chosen cancer cell line into 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution.

    • Aspirate the old medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin. For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[4]

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5]

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[6]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[5]

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[7]

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[7][8]

  • FACS Analysis:

    • Analyze the samples on a flow cytometer. For PI, excitation is typically achieved with a 488 nm or 561 nm laser, and emission is collected at around 610 nm.

    • Collect data for at least 10,000-20,000 events per sample.

    • Use a linear scale for the DNA content histogram.[9]

    • Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

    • The software will fit a model to the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • The G0/G1 peak represents cells with 2N DNA content, while the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.

Data Presentation

Quantitative data from the cell cycle analysis should be summarized in a clear and concise table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells

Treatment Concentration (µM)Incubation Time (hours)% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle (DMSO)24
This compound (e.g., 0.5)24
This compound (e.g., 1.0)24
This compound (e.g., 2.0)24
Vehicle (DMSO)48
This compound (e.g., 0.5)48
This compound (e.g., 1.0)48
This compound (e.g., 2.0)48

Data should be presented as the mean and standard deviation from at least three independent experiments.

Expected Results and Interpretation

Treatment with this compound is expected to induce cell cycle arrest. Depending on the cell line and experimental conditions, this may manifest as an accumulation of cells in the G1 phase or the G2/M phase.[10] For instance, in some lung cancer cell lines, this compound has been shown to cause G1 arrest, while in others, it leads to G2/M arrest.[10] A significant increase in the percentage of cells in a particular phase of the cell cycle compared to the vehicle control indicates a drug-induced block at that checkpoint. A sub-G1 peak may also appear, which is indicative of apoptotic cells with fragmented DNA.

Troubleshooting

IssuePossible CauseSolution
High CV of G0/G1 peakInconsistent staining, cell clumps, high flow rateEnsure proper mixing during staining, filter samples if necessary, use a low flow rate during acquisition.[9]
Excessive cell debrisCell death, harsh handlingHandle cells gently during harvesting and washing.
No clear G2/M peakLow proliferation rateEnsure cells are in logarithmic growth phase before treatment.
PI staining is weakInsufficient PI concentration, inadequate incubationOptimize PI concentration and incubation time for your specific cell type.[5]
RNA contaminationIncomplete RNase A digestionEnsure RNase A is active and incubation is sufficient.[3]

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Retinoblastoma Protein (p-RB) Following CCT68127 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CCT68127 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] The retinoblastoma protein (RB) is a key tumor suppressor and a critical substrate of CDKs. Phosphorylation of RB by CDKs, including CDK2, leads to its inactivation and subsequent cell cycle progression.[3][4] Inhibition of CDK2 by this compound is expected to decrease the phosphorylation of RB, thereby maintaining RB in its active, growth-suppressive state.[1][2] Western blotting is a fundamental technique to quantitatively assess the phosphorylation status of RB and to determine the efficacy of compounds like this compound in targeting the CDK-RB signaling axis. This document provides a detailed protocol for the detection of phosphorylated RB (p-RB) in cell lysates after treatment with this compound.

Signaling Pathway

The signaling pathway illustrates how this compound inhibits CDK2, leading to a decrease in the phosphorylation of the Retinoblastoma protein (RB). This inhibition maintains RB in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for cell cycle progression from G1 to S phase.

cluster_0 Cell Cycle Progression cluster_1 Drug Intervention CDK2_CyclinE CDK2/Cyclin E Complex pRB Phosphorylated RB (p-RB) (Inactive) CDK2_CyclinE->pRB Phosphorylates RB RB (Active) CDK2_CyclinE->RB E2F E2F Transcription Factor pRB->E2F Releases RB->E2F Binds and Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition Promotes This compound This compound This compound->CDK2_CyclinE Inhibits

Caption: this compound inhibits CDK2, preventing RB phosphorylation and cell cycle progression.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-RB after this compound treatment.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol, from cell culture and treatment to data analysis.

cluster_workflow Western Blot Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound - Include vehicle control (DMSO) B 2. Cell Lysis - Wash with ice-cold PBS - Add RIPA buffer with inhibitors - Scrape and collect lysate A->B C 3. Protein Quantification - Centrifuge to pellet debris - Determine supernatant protein concentration (BCA assay) B->C D 4. Sample Preparation - Normalize protein concentrations - Add Laemmli sample buffer - Boil samples C->D E 5. SDS-PAGE - Load equal protein amounts - Run gel to separate proteins by size D->E F 6. Protein Transfer - Transfer proteins to a PVDF membrane E->F G 7. Immunoblotting - Block membrane (5% BSA) - Incubate with primary antibody (anti-p-RB) - Wash - Incubate with HRP-conjugated secondary antibody - Wash F->G H 8. Detection - Apply chemiluminescent substrate - Capture signal with an imager G->H I 9. Re-probing (Optional) - Strip membrane - Probe for total RB and loading control (e.g., β-actin) H->I J 10. Data Analysis - Quantify band intensities - Normalize p-RB to total RB and loading control I->J

Caption: Workflow for Western blot analysis of p-RB after this compound treatment.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., HT29 or RKO colon cancer cells).[2]

  • This compound: Stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.

  • Sample Buffer: 4X Laemmli sample buffer.

  • SDS-PAGE Gels: Tris-Glycine precast gels (e.g., 4-12% gradient).

  • Running Buffer: 1X Tris-Glycine-SDS buffer.

  • Transfer Buffer: 25 mM Tris, 190 mM glycine, 20% methanol.[6]

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-RB (Ser780) polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-114632, typical dilution 1:1000).[7]

    • Rabbit anti-phospho-RB (Ser807/811) antibody.

    • Mouse anti-total RB monoclonal antibody.

    • Mouse anti-β-actin monoclonal antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.

  • Imaging System: Chemiluminescence imager.

Protocol

1. Cell Culture and this compound Treatment

  • Seed the chosen cell line in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 24 hours).[2]

  • Include a vehicle-only control (e.g., 0.1% DMSO).

2. Cell Lysis and Protein Extraction [8][9]

  • After treatment, place the culture plates on ice.

  • Aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer (RIPA buffer with protease and phosphatase inhibitors) to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[10]

4. Sample Preparation for SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • Briefly centrifuge the samples to collect the condensate.

5. SDS-PAGE [12]

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-Glycine SDS-PAGE gel.

  • Include a pre-stained protein ladder to monitor protein migration.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a semi-dry or wet transfer system.[6]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[5]

  • Destain the membrane with TBST.

7. Immunoblotting [6][13]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-RB (e.g., anti-phospho-RB Ser780) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection

  • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using an imaging system.

9. Stripping and Re-probing (Optional)

  • To normalize the p-RB signal, the membrane can be stripped of the primary and secondary antibodies.

  • After stripping, re-block the membrane and probe for total RB and a loading control protein (e.g., β-actin) following the immunoblotting steps above.

10. Data Analysis

  • Quantify the band intensities using image analysis software.
  • Normalize the p-RB band intensity to the total RB band intensity.
  • Further normalize this ratio to the loading control (e.g., β-actin) to account for any loading inaccuracies.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. The data should show a dose-dependent decrease in the normalized p-RB/Total RB ratio with increasing concentrations of this compound.

This compound Concentration (µM)p-RB (Ser780) Intensity (Arbitrary Units)Total RB Intensity (Arbitrary Units)β-actin Intensity (Arbitrary Units)Normalized p-RB / Total RBFold Change vs. Control
0 (Vehicle)1.001.001.001.001.00
0.10.851.020.980.830.83
0.50.620.991.010.630.63
1.00.351.010.990.350.35
5.00.120.981.020.120.12
10.00.051.001.000.050.05

Note: The values in this table are for illustrative purposes only and will need to be replaced with experimental data. The trend demonstrates the expected outcome of this compound treatment on RB phosphorylation.

References

Application Notes and Protocols: CCT68127 Stock Solution Preparation for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of CCT68127, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), for in vitro experiments.

Introduction

This compound is a small molecule inhibitor with demonstrated anti-proliferative activity in various cancer cell lines.[1][2][3] It functions primarily by inhibiting CDK2 and CDK9, key regulators of cell cycle progression and transcription.[1][2] Inhibition of these kinases leads to reduced phosphorylation of the Retinoblastoma protein (RB) and RNA polymerase II, resulting in cell cycle arrest and apoptosis.[1][2] These notes are intended to provide researchers with standardized procedures for utilizing this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Synonyms CCT-068127, CCT 68127, αSβR-21[4][5]
Molecular Formula C19H27N7O[4]
Molecular Weight 369.47 g/mol [4]
CAS Number 660822-23-1[4]
Appearance SolidN/A
Solubility Soluble in DMSO[4]

In Vitro Activity

This compound has shown significant potency in various cancer cell lines. The following table summarizes its activity, providing a reference for determining appropriate experimental concentrations.

Cell Line TypeMetricConcentrationSource
Human Colon Cancer & MelanomaGI500.5 µmol·L⁻¹ (average)[1]
HT29, RKO, COLO205 (Human Colon Cancer)Effective Concentration (RB phosphorylation reduction)≥ 3 µmol·L⁻¹[1]
Lung Cancer CellsGrowth InhibitionUp to 88.5% at 1 µM[6][7]
Lung Cancer CellsApoptosis InductionUp to 42.6% at 2 µM[6][7][8]
Lung Cancer Cells with KRAS mutationIC50Sensitive (P = .02)[6][7][8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

  • Weigh this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6947 mg of this compound (Molecular Weight = 369.47 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

  • Short-term storage (days to weeks): Store aliquots at 0 - 4°C in the dark.[4]

  • Long-term storage (months to years): For long-term preservation, store aliquots at -20°C.[4]

Note: Before use, thaw the frozen aliquots at room temperature and vortex briefly to ensure homogeneity.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound exerts its anti-cancer effects by targeting the cell cycle machinery. The diagram below illustrates the simplified signaling pathway affected by this compound.

CCT68127_Mechanism_of_Action cluster_0 Cell Cycle Progression CDK2_CyclinE CDK2/Cyclin E RB RB CDK2_CyclinE->RB p CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II p E2F E2F RB->E2F S_Phase S-Phase Entry E2F->S_Phase Transcription Gene Transcription RNA_Pol_II->Transcription This compound This compound This compound->CDK2_CyclinE This compound->CDK9_CyclinT

Caption: this compound inhibits CDK2 and CDK9, blocking cell cycle progression.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Endpoint Assays start Start stock_prep Prepare 10 mM this compound Stock Solution in DMSO start->stock_prep cell_culture Culture Cancer Cell Lines stock_prep->cell_culture treatment Treat Cells with a Dilution Series of this compound and Controls cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation proliferation Cell Proliferation Assay (e.g., MTT, SRB) incubation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle western_blot Western Blot for pRB, pRNA Pol II incubation->western_blot data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A standard workflow for assessing this compound's in vitro efficacy.

References

Application Notes and Protocols for CCT68127 Treatment for Optimal Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCT68127 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Deregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors like this compound promising therapeutic agents.[1][2][3] this compound exerts its anti-proliferative effects by inducing cell cycle arrest and apoptosis.[1][2][3] The primary mechanism of action involves the inhibition of CDK2 and CDK9, leading to decreased phosphorylation of the Retinoblastoma protein (Rb) and RNA polymerase II, respectively.[1][2][3] This document provides detailed application notes and protocols for determining the optimal treatment duration of this compound to achieve maximal cell cycle arrest in cancer cell lines.

Data Presentation

The optimal duration and concentration of this compound for cell cycle arrest are cell-line dependent. Below are summarized data from studies on various cancer cell lines.

Table 1: Time-Dependent Effects of this compound on Cell Cycle Distribution in HT29 Colon Cancer Cells

Treatment Duration (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)553015
4503020
12452530
24452035

Data is approximate and derived from graphical representations in the cited literature. A modest reduction in the proportion of cells with 2n DNA content (~10%) and an increase in cells with 4n DNA content (~10%) are seen with this compound treatment.

Table 2: Cell Line-Dependent Cell Cycle Arrest Induced by this compound

Cell LineCancer TypePredominant Cell Cycle Arrest
HT29Colon CancerG2/M
ED1Lung CancerG1
LKR13Lung CancerG1
Hop62Lung CancerG1
H522Lung CancerG2/M

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound-induced cell cycle arrest, it is crucial to analyze the relevant signaling pathways and to follow a structured experimental workflow.

CCT68127_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S CDK2/Cyclin E, A G2 G2 Phase S->G2 M M Phase G2->M CDK1/Cyclin B RNAPII RNA Polymerase II CDK9 CDK9/Cyclin T CDK9->RNAPII Phosphorylation G2M_Arrest G2/M Arrest CDK9->G2M_Arrest Transcriptional Effects This compound This compound This compound->CDK9 CDK2 CDK2 This compound->CDK2 Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_Arrest G1 Arrest Rb->G1_Arrest E2F->S S-Phase Entry

This compound inhibits CDK2 and CDK9, leading to cell cycle arrest.

Experimental_Workflow cluster_analysis Analysis start Start: Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest facs Cell Cycle Analysis (Flow Cytometry) harvest->facs western Protein Analysis (Western Blot) harvest->western data Data Interpretation: Determine Optimal Duration for Arrest facs->data western->data end End data->end

Workflow for determining optimal this compound treatment duration.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for various time points (e.g., 4, 12, 24, 48 hours) to determine the optimal duration for cell cycle arrest.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Collect the cells in a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).

    • For suspension cells, directly collect the cells into a centrifuge tube and pellet.

  • Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes how to assess the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins.

Materials:

  • Treated and control cell pellets (from Protocol 1)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-Rb, anti-phospho-RNA Pol II (Ser2), anti-CDK2, anti-CDK9, anti-Cyclin D1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg).

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control (e.g., actin or tubulin). A decrease in CDK9, cyclin T1, and cyclin D1 expression has been observed at 16–24 hours, while inhibition of RNA polymerase II phosphorylation can be seen as early as 4 hours.[2]

Conclusion

The optimal treatment duration of this compound for inducing cell cycle arrest is dependent on the specific cell line and the desired outcome (G1 vs. G2/M arrest). A time-course experiment, typically ranging from 4 to 48 hours, is recommended to pinpoint the time of maximal arrest. Combining flow cytometry for quantitative analysis of cell cycle distribution with western blotting for key protein markers provides a comprehensive understanding of the cellular response to this compound. The protocols provided herein offer a robust framework for researchers to determine the optimal experimental conditions for their specific research needs.

References

Application Notes and Protocols: CCT68127 in a Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent, next-generation inhibitor of cyclin-dependent kinase 2 (CDK2) and 9 (CDK9).[1][2] In preclinical studies, it has demonstrated significant antineoplastic activity in lung cancer models.[1][3][4] The primary mechanism of action involves the induction of "anaphase catastrophe" in cancer cells with supernumerary centrosomes, a common feature of aneuploid lung cancer cells.[1][4][5] This process leads to multipolar cell division, chromosome mis-segregation, and ultimately, apoptosis.[5] this compound has shown particular efficacy in lung cancer cells harboring KRAS mutations.[1][3]

These application notes provide a comprehensive overview of the use of this compound in lung cancer research, with a focus on a syngeneic murine lung cancer xenograft model. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting key regulators of the cell cycle and transcription. As a potent inhibitor of CDK2 and CDK9, its mechanism can be summarized as follows:

  • CDK2 Inhibition: Inhibition of CDK2 leads to decreased phosphorylation of the retinoblastoma protein (RB).[2] This prevents the G1-to-S phase transition of the cell cycle, leading to cell cycle arrest.[2] In cells with supernumerary centrosomes, CDK2 inhibition also prevents the clustering of these centrosomes, leading to multipolar anaphase and subsequent apoptosis (anaphase catastrophe).[1][5]

  • CDK9 Inhibition: Inhibition of CDK9 reduces the phosphorylation of the C-terminal domain of RNA polymerase II.[2] This leads to the downregulation of transcription of anti-apoptotic proteins, such as MCL1, further sensitizing cancer cells to apoptosis.[2]

  • PEA15 Signaling: this compound has been shown to reduce the phosphorylation of PEA15 (phosphoprotein enriched in astrocytes 15), a growth regulator.[1][3] Reduced PEA15 phosphorylation is associated with the antitumor activity of this compound.[1]

Signaling Pathway of this compound in Lung Cancer

CCT68127_Signaling_Pathway cluster_cdk CDK Inhibition cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes This compound This compound CDK2 CDK2 This compound->CDK2 CDK9 CDK9 This compound->CDK9 pPEA15 pPEA15↓ This compound->pPEA15 pRB pRB (Ser807/811)↓ CDK2->pRB Anaphase_Catastrophe Anaphase Catastrophe CDK2->Anaphase_Catastrophe Inhibition of centrosome clustering pRNA_Pol_II pRNA Pol II↓ CDK9->pRNA_Pol_II Cell_Cycle_Arrest G1 or G2/M Arrest pRB->Cell_Cycle_Arrest Transcription_Inhibition Transcription Inhibition (e.g., MCL1↓) pRNA_Pol_II->Transcription_Inhibition Apoptosis Apoptosis Anaphase_Catastrophe->Apoptosis Transcription_Inhibition->Apoptosis Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: this compound signaling pathway in lung cancer.

Quantitative Data Summary

In Vitro Efficacy of this compound in Lung Cancer Cell Lines
Cell Line (Murine)Treatment (2 µM this compound)Apoptosis (%)[1]Cell Cycle Arrest[1]
ED1This compound20.3 ± 3.9G1
LKR13This compound16.8 ± 3.1G1
393PThis compound18.2 ± 1.5Not specified
Cell Line (Human)Treatment (2 µM this compound)Apoptosis (%)[1]Cell Cycle Arrest[1]
H522This compound42.4 ± 7.4G2/M
H1703This compound36.0 ± 3.5Not specified
A549This compound23.1 ± 2.8Not specified
Hop62This compound42.6 ± 5.5G1
Beas-2B (Control)This compound8.2 ± 1.0Minimal effect
In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
ParameterVehicle ControlThis compound (50 mg/kg)P-value
Tumor Growth-Significantly reduced< 0.001[1]
Circulating Tumor Cells-Significantly reduced0.004[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is for determining the effect of this compound on the proliferation of lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., A549, H522, 393P)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assessment:

    • After 72 hours, assess cell viability using a preferred reagent according to the manufacturer's instructions.

    • For MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Syngeneic Lung Cancer Xenograft Model

This protocol describes the establishment of a syngeneic lung cancer xenograft model and treatment with this compound.

Materials:

  • 393P KRAS mutant murine lung cancer cells (engineered to express luciferase for imaging)

  • Immunocompetent syngeneic mice (e.g., C57BL/6)

  • Matrigel

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers

  • Bioluminescence imaging system

Procedure:

  • Cell Preparation and Implantation:

    • Culture 393P-luciferase cells to ~80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by caliper measurements every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=4 per group).

  • Drug Administration:

    • Prepare a formulation of this compound at 50 mg/kg in the vehicle.

    • Administer this compound or vehicle control to the respective groups via oral gavage once daily for 21 days.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Tumor growth can also be monitored by bioluminescence imaging at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

    • Blood can be collected to quantify circulating tumor cells.

Experimental Workflow for Lung Cancer Xenograft Model

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture Culture 393P-luciferase cells Cell_Harvest Harvest and resuspend cells in PBS/Matrigel Cell_Culture->Cell_Harvest Injection Subcutaneous injection into syngeneic mice Cell_Harvest->Injection Tumor_Growth Monitor tumor growth (calipers/imaging) Injection->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Daily oral gavage: - Vehicle - this compound (50 mg/kg) Randomization->Treatment Endpoint Endpoint at Day 21 Treatment->Endpoint Data_Collection Measure tumor volume, circulating tumor cells Endpoint->Data_Collection

Caption: Workflow for this compound efficacy in a xenograft model.

Conclusion

This compound is a promising therapeutic agent for the treatment of lung cancer, particularly in tumors with KRAS mutations. Its mechanism of inducing anaphase catastrophe represents a novel approach to targeting aneuploid cancer cells. The protocols and data presented here provide a framework for further preclinical investigation of this compound and other CDK2/9 inhibitors in lung cancer. Careful consideration of the experimental design, including the choice of cell lines and in vivo models, will be crucial for the successful translation of these findings to the clinic.

References

Troubleshooting & Optimization

CCT68127 Technical Support Center: Troubleshooting Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with the CDK2/9 inhibitor, CCT68127, in cell culture applications. By following the detailed protocols and troubleshooting advice, users can ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] These kinases are crucial regulators of cell cycle progression and transcription.[1] Due to its role in inhibiting these processes, this compound is widely used in cancer research to induce cell cycle arrest and apoptosis in tumor cell lines.[1][2]

Q2: What is the primary cause of this compound precipitation in cell culture media?

The most common cause of this compound precipitation is "solvent shock." this compound is a hydrophobic molecule with low aqueous solubility. It is typically dissolved in a high-concentration stock solution using an organic solvent, most commonly Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of cell culture media, the abrupt change in solvent polarity can cause the compound to crash out of solution, forming a visible precipitate.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO. Stock solutions should be prepared at a concentration significantly higher than the final working concentration. To maintain stability and prevent degradation, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% or lower is generally considered safe for most cell lines, with an ideal target of ≤ 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any potential effects of the solvent on cell viability and function.

Q5: How can I visually identify this compound precipitation?

Precipitation of this compound in cell culture media can manifest in several ways:

  • Cloudiness or turbidity: The medium may appear hazy or milky.

  • Fine particles: Small, crystalline-like particles may be visible, especially under a microscope.

  • Film or sediment: A thin film may form on the surface of the medium, or a sediment may collect at the bottom of the culture vessel.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Potential Cause Recommended Solution
Immediate Precipitation 1. Solvent Shock: Rapid dilution of concentrated DMSO stock into aqueous media.a. Pre-warm the media: Ensure the cell culture medium is at 37°C before adding the this compound stock solution.b. Slow, dropwise addition: Add the stock solution drop-by-drop to the media while gently swirling or mixing.c. Serial Dilution: Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final culture volume.
2. High Final Concentration: The desired working concentration exceeds the solubility limit of this compound in the specific cell culture medium.a. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific media and conditions (see Experimental Protocols section).b. Lower the working concentration: If possible, reduce the final concentration of this compound in your experiment.
3. Concentrated Stock Solution: The stock solution concentration is excessively high, exacerbating solvent shock.a. Prepare a less concentrated stock solution: If feasible, prepare a new stock solution at a lower concentration in DMSO.
Delayed Precipitation (after hours/days of incubation) 1. Compound Instability: this compound may have limited stability in the aqueous, physiological pH environment of the cell culture medium at 37°C.a. Prepare fresh solutions: Prepare the this compound working solution immediately before each experiment.b. Replenish media: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.
2. Interaction with Media Components: Components in the media, such as salts, amino acids, or proteins in fetal bovine serum (FBS), may interact with this compound over time, leading to the formation of insoluble complexes.a. Evaluate the effect of serum: Test the solubility of this compound in media with and without serum, or with varying serum concentrations. Some compounds are stabilized by serum proteins, while others may precipitate.b. Consider serum-free media: If compatible with your cell line, using a serum-free medium might prevent precipitation.
3. pH Shift: Cellular metabolism can cause a gradual change in the pH of the culture medium, which can affect the solubility of this compound.a. Monitor media pH: Regularly check the pH of your culture medium, especially in dense cultures.b. Use buffered media: Ensure your cell culture medium has adequate buffering capacity (e.g., HEPES) if pH fluctuation is a concern.
Inconsistent Results or Lower than Expected Efficacy 1. Micro-precipitation: Undetectable or very fine precipitate is forming, reducing the effective concentration of soluble this compound.a. Filter the final working solution: Before adding to the cells, filter the this compound-containing medium through a 0.22 µm sterile syringe filter to remove any micro-precipitates.b. Verify stock solution concentration: Ensure your stock solution was prepared accurately.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, conical-bottom microcentrifuge tubes

  • Procedure:

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use, light-protected sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS), pre-warmed to 37°C

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently swirling the tube of media, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • If precipitation is observed, refer to the Troubleshooting Guide.

Protocol 3: Determining the Maximum Soluble Concentration of this compound
  • Materials:

    • This compound stock solution (in DMSO)

    • Your specific complete cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Microscope

  • Procedure:

    • Prepare a series of dilutions of this compound in your pre-warmed cell culture medium, covering a range of concentrations above and below your intended working concentration.

    • Ensure the final DMSO concentration is the same in all dilutions and matches your experimental vehicle control.

    • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).

    • Visually inspect each dilution for signs of precipitation, both with the naked eye and under a microscope.

    • The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under those conditions.

Visualizations

G cluster_0 This compound Signaling Pathway Inhibition CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes CDK9_CyclinT CDK9/Cyclin T Transcription_Elongation Transcriptional Elongation CDK9_CyclinT->Transcription_Elongation promotes This compound This compound This compound->CDK2_CyclinE inhibits This compound->CDK9_CyclinT inhibits Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Elongation->Apoptosis G cluster_1 Experimental Workflow for Preparing this compound Working Solution start Start thaw_stock Thaw this compound DMSO Stock start->thaw_stock prewarm_media Pre-warm Cell Culture Media to 37°C start->prewarm_media add_stock Add Stock Dropwise to Media with Gentle Mixing thaw_stock->add_stock prewarm_media->add_stock visual_inspect Visually Inspect for Precipitation add_stock->visual_inspect solution_clear Solution is Clear visual_inspect->solution_clear No precipitate_observed Precipitate Observed visual_inspect->precipitate_observed Yes add_to_cells Add to Cells solution_clear->add_to_cells troubleshoot Go to Troubleshooting Guide precipitate_observed->troubleshoot end End add_to_cells->end G cluster_2 Troubleshooting Logic for this compound Precipitation precipitation {Precipitation Observed} timing When did it occur? Immediate Delayed precipitation->timing immediate_causes Potential Causes - Solvent Shock - High Concentration timing:s->immediate_causes:n Immediate delayed_causes Potential Causes - Instability - Media Interaction - pH Shift timing:s->delayed_causes:n Delayed immediate_solutions Solutions - Optimize Dilution - Lower Concentration immediate_causes->immediate_solutions delayed_solutions Solutions - Use Fresh Solution - Change Media Regularly - Check Serum Effect - Monitor pH delayed_causes->delayed_solutions

References

Troubleshooting unexpected results with CCT68127

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCT68127, a potent inhibitor of CDK2 and CDK9.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Q1: My cells are not showing the expected level of growth inhibition or apoptosis after this compound treatment. What are the possible reasons?

Several factors could contribute to lower-than-expected efficacy:

  • Suboptimal Concentration: The effective concentration of this compound is cell-line dependent. While the average GI50 is around 0.5 µmol/L in a panel of human colon cancer and melanoma cell lines, your specific cell line might require a different concentration for optimal growth inhibition.[1] For instance, in lung cancer cell lines, this compound has been shown to inhibit growth by up to 88.5% at 1 µM and induce apoptosis by up to 42.6% at 2 µM.[3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

  • Cell Culture Conditions: Ensure that cells are in the logarithmic growth phase during treatment.[5] Cell density and passage number can also influence experimental outcomes.

  • Compound Stability and Solubility: this compound is more metabolically stable than its parent compound, seliciclib.[1] However, improper storage or handling can affect its activity. Prepare fresh dilutions from a DMSO stock for each experiment.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to CDK inhibitors.

Q2: I am observing unexpected changes in protein phosphorylation, such as increased ERK phosphorylation. Is this an off-target effect?

While this compound is a potent inhibitor of CDK2 and CDK9, it can have other effects on cellular signaling pathways.[1]

  • MAPK Pathway Activation: Treatment with this compound has been observed to cause a significant decrease in the expression of DUSP6 phosphatase, which in turn leads to elevated ERK phosphorylation and activation of the MAPK pathway.[2][6] This is a known downstream effect of the compound and not necessarily an off-target activity in the traditional sense.

  • Off-Target Kinase Inhibition: Although this compound shows enhanced selectivity for CDK2 and CDK9 compared to seliciclib, the possibility of off-target kinase inhibition at higher concentrations cannot be entirely ruled out.[1] A list of kinases with IC50 values greater than 10 µmol/L for both this compound and seliciclib has been reported, suggesting low activity against those kinases.[1]

Q3: The cell cycle arrest pattern in my experiment is not a clear G1 or G2/M arrest as reported. Why might this be?

The cell cycle effects of this compound can be complex and cell-type specific.

  • Dual CDK Inhibition: this compound inhibits both CDK2 and CDK9. CDK2 is crucial for the G1-to-S phase transition, while CDK9 is involved in regulating transcription.[1] The interplay of these two inhibitory activities can lead to varied cell cycle outcomes.

  • Concentration and Time Dependence: The concentration of this compound and the duration of treatment can influence the observed cell cycle arrest. A time-course experiment with varying concentrations is recommended to fully characterize the response of your cell line.

  • Apoptosis Induction: At higher concentrations or after prolonged exposure, this compound induces apoptosis, which can complicate cell cycle analysis.[3][4] It is advisable to assess apoptosis concurrently using methods like Annexin V staining.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] By inhibiting these kinases, it leads to decreased phosphorylation of the retinoblastoma protein (RB), reduced phosphorylation of RNA polymerase II, and subsequent cell cycle arrest and apoptosis.[1][2]

What are the key downstream effects of this compound?

The primary downstream effects include:

  • Inhibition of RB phosphorylation, leading to G1 cell cycle arrest.[1]

  • Inhibition of RNA polymerase II phosphorylation, leading to transcriptional repression.[1]

  • Induction of apoptosis.[1][3][4]

  • Rapid decrease in MCL1 protein levels.[2][6]

What is the recommended solvent and storage condition for this compound?

It is recommended to resuspend this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] Aliquot the stock solution and store it at -20°C.[5]

Are there any known synergistic drug combinations with this compound?

Yes, combined treatment of this compound with the BCL2 family inhibitor ABT263 has been shown to have synergistic antiproliferative activity.[1][2] This is associated with the rapid decrease in MCL1 protein levels induced by this compound.[2][6]

Quantitative Data Summary

ParameterValueCell Lines/SystemReference
GI50 (50% Growth Inhibition) ~0.5 µmol/L (average)Human colon cancer and melanoma cell lines[1]
IC50 (50% Inhibitory Concentration) See table belowPurified human recombinant enzymes[1]
In Vivo Efficacy 50 mg/kg daily (5 days on, 2 days off)Murine lung cancer xenografts[3]

In Vitro Kinase Inhibition by this compound and Seliciclib [1]

KinaseThis compound Mean IC50 (µM)Seliciclib Mean IC50 (µM)
CDK1/cyclin B1.1216.8
CDK2/cyclin E0.051.1
CDK4/cyclin D>10>10
CDK5/p350.071.05
CDK7/cyclin H3.44.1
CDK9/cyclin T0.040.44

Experimental Protocols

Western Blotting for Phospho-RB and Phospho-RNA Polymerase II

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-RB (Ser807/811), total RB, phospho-RNA Polymerase II (Ser2 and Ser5), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

CDK2_9_Signaling_Pathway cluster_G1_S G1-S Phase Progression cluster_Transcription Transcription Elongation CDK2_CyclinE CDK2/Cyclin E RB RB CDK2_CyclinE->RB Phosphorylation E2F E2F RB->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation CDK9_CyclinT CDK9/Cyclin T RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Elongation This compound This compound This compound->CDK2_CyclinE Inhibition This compound->CDK9_CyclinT Inhibition

Caption: this compound inhibits CDK2 and CDK9 signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify this compound Concentration (Dose-Response) Start->Check_Concentration Check_Cell_Health Assess Cell Viability and Proliferation Start->Check_Cell_Health Check_Compound Confirm Compound Integrity (Fresh Stock) Start->Check_Compound Analyze_Downstream Analyze Downstream Markers (pRB, pRNAPII) Check_Concentration->Analyze_Downstream Check_Cell_Health->Analyze_Downstream Check_Compound->Analyze_Downstream Consider_Off_Target Investigate Potential Off-Target Effects Analyze_Downstream->Consider_Off_Target If markers are inconsistent Consult Consult Literature for Cell-Specific Effects Analyze_Downstream->Consult If markers are consistent Consider_Off_Target->Consult

Caption: A logical workflow for troubleshooting unexpected results.

References

Optimizing CCT68127 Concentration for Minimal Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of CCT68127, a potent CDK2 and CDK9 inhibitor, while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] By inhibiting these kinases, this compound disrupts key cellular processes. Inhibition of CDK2 leads to decreased phosphorylation of the Retinoblastoma protein (RB), which in turn causes cell cycle arrest.[1] Inhibition of CDK9 results in reduced phosphorylation of RNA Polymerase II, leading to a blockage of transcriptional elongation and subsequent apoptosis.[1]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound, resulting from the inhibition of CDK2 and CDK9, include:

  • Decreased phosphorylation of the Retinoblastoma protein (RB).[1]

  • Reduced phosphorylation of the C-terminal domain of RNA Polymerase II.[1]

  • Induction of cell cycle arrest, typically at the G1 or G2/M phase.[2]

  • Induction of apoptosis (programmed cell death).[2][3]

Q3: What are the potential off-target effects of this compound?

A3: While potent against CDK2 and CDK9, this compound has been observed to have potential off-target effects, including:

  • A transcriptional signature similar to that of Histone Deacetylase (HDAC) inhibitors.[1]

  • Downregulation of DUSP6 phosphatase.[4]

  • Increased phosphorylation of Extracellular signal-regulated kinase (ERK).[4]

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Dose-Response Analysis: Perform a thorough dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect.

  • Use of an Inactive Control: Whenever possible, include a structurally related but inactive analog, such as CCT068152, as a negative control. This can help distinguish on-target from off-target effects related to the chemical scaffold.[1]

  • Orthogonal Approaches: Confirm key findings using alternative methods, such as siRNA-mediated knockdown of CDK2 and CDK9, to ensure the observed phenotype is a direct result of inhibiting the intended targets.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)
CDK2/cyclin E0.016
CDK9/cyclin T10.017
CDK1/cyclin B1.12
CDK5/p250.025
CDK4/cyclin D1>10
CDK7/cyclin H2.5

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineAssayEffective Concentration (µM)Observed Effect
HT29 (Colon Cancer)Proliferation (GI50)~0.08550% growth inhibition
RKO (Colon Cancer)Proliferation (GI50)~0.0550% growth inhibition
Multiple Lung Cancer LinesGrowth Inhibition1Up to 88.5% inhibition
Multiple Lung Cancer LinesApoptosis Induction2Up to 42.6% apoptosis

Effective concentrations can vary depending on the cell line, assay duration, and specific experimental conditions.[2]

Troubleshooting Guides

Problem 1: No or weak inhibition of RB or RNA Polymerase II phosphorylation is observed at the expected this compound concentration.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment (e.g., 0.01 to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect Treatment Duration Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for observing maximal inhibition of phosphorylation. RNA Pol II phosphorylation can be inhibited more rapidly than RB phosphorylation.[1]
Low Target Protein Expression Confirm the expression levels of CDK2 and CDK9 in your cell line using Western blot or qPCR.
Antibody Quality Ensure the primary antibodies for phosphorylated RB and RNA Polymerase II are validated and used at the recommended dilution. Include positive and negative controls in your Western blot.

Problem 2: Excessive cytotoxicity is observed, potentially due to off-target effects.

Possible Cause Troubleshooting Step
This compound Concentration is too High Lower the concentration of this compound. Refer to the dose-response curve to select a concentration that effectively inhibits the target without causing excessive cell death.
Off-Target Kinase Inhibition If available, perform a kinase panel screen to identify other kinases that may be inhibited at the concentration used.
HDAC Inhibitor-like Effects Assess for off-target HDAC inhibition using an HDAC activity assay. If this is a concern, consider using a more selective CDK2/9 inhibitor if available.
Cell Line Sensitivity Some cell lines may be more sensitive to off-target effects. Consider using a different cell line to confirm your findings.

Problem 3: Unexplained changes in other signaling pathways (e.g., MAPK/ERK pathway) are observed.

Possible Cause Troubleshooting Step
Known Off-Target Effect This compound has been reported to increase ERK phosphorylation.[4]
Use of Inactive Control Treat cells with the inactive analog CCT068152 at the same concentration as this compound. If the effect on the other pathway persists with CCT068152, it is likely an off-target effect of the chemical scaffold.[1]
Pathway Crosstalk Investigate potential crosstalk between the CDK signaling pathway and the observed affected pathway in the literature.

Experimental Protocols

Protocol 1: Western Blot Analysis of RB and RNA Polymerase II Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.5, 1, 2 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-RB (Ser807/811), total RB, phospho-RNA Polymerase II (Ser2), and total RNA Polymerase II overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cellular HDAC Activity Assay
  • Cell Treatment: Seed cells in a 96-well plate. Treat cells with this compound at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.

  • Assay Procedure:

    • Use a commercially available cell-based HDAC activity assay kit that employs a cell-permeable, fluorogenic HDAC substrate.

    • Follow the manufacturer's instructions for adding the substrate to the treated cells.

    • Incubate the plate to allow for deacetylation by cellular HDACs.

  • Signal Development and Detection:

    • Add the developer solution provided in the kit, which generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: A decrease in fluorescence in this compound-treated wells compared to the vehicle control indicates HDAC inhibition.

Protocol 3: Assessment of ERK Phosphorylation
  • Cell Treatment and Lysis: Follow the same procedure as in Protocol 1 for cell treatment and lysis.

  • Immunoblotting:

    • Perform SDS-PAGE and transfer as described in Protocol 1.

    • Block the membrane and incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection and Analysis: Visualize and quantify the bands as in Protocol 1. An increase in the ratio of phospho-ERK to total ERK in this compound-treated cells indicates activation of the ERK pathway.

Visualizations

CCT68127_Signaling_Pathway cluster_0 This compound Action cluster_1 On-Target Effects cluster_2 Off-Target Effects This compound This compound CDK2 CDK2 / Cyclin E This compound->CDK2 Inhibits CDK9 CDK9 / Cyclin T1 This compound->CDK9 Inhibits HDAC HDACs This compound->HDAC Inhibits (Potential) ERK ERK This compound->ERK Leads to Phosphorylation RB RB CDK2->RB Phosphorylates RNAPII RNA Pol II CDK9->RNAPII Phosphorylates pRB pRB CellCycle Cell Cycle Arrest pRB->CellCycle Leads to pRNAPII pRNA Pol II Transcription Transcription Elongation pRNAPII->Transcription Blocks Apoptosis Apoptosis Transcription->Apoptosis Induces GeneExpression Altered Gene Expression HDAC->GeneExpression Affects pERK pERK PathwayActivation MAPK Pathway Activation pERK->PathwayActivation Results in

Caption: this compound On-Target and Potential Off-Target Signaling Pathways.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Assessment cluster_3 Phase 4: Data Interpretation DoseResponse Dose-Response Curve (e.g., MTT Assay) DetermineEC50 Determine EC50 for On-Target Effect (e.g., pRB Inhibition) DoseResponse->DetermineEC50 Inform WesternOnTarget Western Blot: pRB & pRNA Pol II DetermineEC50->WesternOnTarget InactiveControl Compare with Inactive Control (CCT068152) WesternOnTarget->InactiveControl Analysis Analyze On- vs. Off-Target Effect Concentrations WesternOnTarget->Analysis WesternOffTarget Western Blot: pERK InactiveControl->WesternOffTarget HDACAssay HDAC Activity Assay InactiveControl->HDACAssay WesternOffTarget->Analysis HDACAssay->Analysis SelectConcentration Select Optimal Concentration for Further Experiments Analysis->SelectConcentration

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Logic Start Unexpected Experimental Result CheckConcentration Verify this compound Concentration & Stability Start->CheckConcentration CheckControls Review Positive & Negative Controls CheckConcentration->CheckControls OK CheckProtocol Review Experimental Protocol CheckControls->CheckProtocol OK OnTargetIssue Issue with On-Target Effect? CheckProtocol->OnTargetIssue Protocol OK OffTargetIssue Potential Off-Target Effect? CheckProtocol->OffTargetIssue Protocol OK OptimizeDose Optimize Dose & Time OnTargetIssue->OptimizeDose ValidateTarget Validate Target Expression OnTargetIssue->ValidateTarget UseInactive Use Inactive Analog (CCT068152) OffTargetIssue->UseInactive AssessOtherPathways Assess Other Pathways OffTargetIssue->AssessOtherPathways Resolution Resolution OptimizeDose->Resolution ValidateTarget->Resolution UseInactive->Resolution AssessOtherPathways->Resolution

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

Technical Support Center: Navigating CCT68127 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the CDK2 and CDK9 inhibitor, CCT68127. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cell lines that have developed resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves binding to the ATP pocket of these kinases, leading to several downstream effects:

  • Inhibition of CDK2: This disrupts the G1-to-S phase transition of the cell cycle by preventing the phosphorylation of the Retinoblastoma protein (Rb).[1]

  • Inhibition of CDK9: This reduces the phosphorylation of RNA polymerase II, which is crucial for transcriptional elongation of short-lived proteins, including key survival factors like MCL1.[1][3]

The combined inhibition of CDK2 and CDK9 ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1] In some cancer cells with an abnormal number of chromosomes (aneuploidy), this compound can induce a specific form of cell death called anaphase catastrophe.[4]

Q2: My this compound-treated cells are no longer responding to the inhibitor. What are the potential mechanisms of resistance?

Acquired resistance to CDK inhibitors like this compound can arise through several mechanisms. While specific resistance mechanisms to this compound are still under investigation, data from other CDK2 and CDK9 inhibitors suggest the following possibilities:

  • Target Upregulation: Increased expression of the CDK2 protein can overcome the inhibitory effect of the drug.[5][6]

  • Selection of Pre-existing Resistant Subpopulations: A heterogeneous cancer cell population may contain a small number of cells that are inherently resistant, such as polyploid cells, which can be selected for during treatment.[5][6][7]

  • Target Mutations: Although not yet reported for this compound, mutations in the drug-binding site of the target protein (CDK2 or CDK9) can prevent the inhibitor from binding effectively. For example, a specific mutation (L156F) in CDK9 has been shown to confer resistance to other CDK9 inhibitors.[3][8]

  • Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance transporters, such as ABCB1 (also known as MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[9]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the block imposed by this compound. For instance, activation of the MAPK/ERK pathway may provide a survival signal to the cells.[1]

Q3: How can I confirm that my cell line has developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the suspected resistant cell line compared to the parental, sensitive cell line.[10] This is determined using cell viability assays. A resistant cell line is often considered successfully established if the IC50 increases by more than threefold.[11]

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential issues when working with this compound-resistant cell lines.

Problem Possible Cause Recommended Action
Decreased sensitivity to this compound (Increased IC50) 1. Development of acquired resistance. 2. Cell line contamination or misidentification.1. Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the shift in IC50 compared to the parental cell line. 2. Perform cell line authentication (e.g., STR profiling).
No change in downstream markers (e.g., p-Rb, p-RNA Pol II) after treatment 1. Ineffective drug concentration due to resistance. 2. Altered signaling pathways.1. Increase the concentration of this compound and perform a time-course experiment to assess target engagement. 2. Analyze the expression and phosphorylation status of key proteins in the CDK2 and CDK9 pathways via Western blot.
Cells continue to proliferate in the presence of this compound 1. Activation of bypass signaling pathways. 2. Upregulation of anti-apoptotic proteins.1. Investigate the activation status of alternative survival pathways, such as the MAPK/ERK pathway, using Western blot for phosphorylated proteins (e.g., p-ERK). 2. Assess the expression levels of anti-apoptotic proteins like those in the BCL2 family.
Cross-resistance to other CDK inhibitors observed 1. A general mechanism of resistance, such as upregulation of drug efflux pumps.1. Test the sensitivity of the resistant cell line to other classes of anti-cancer drugs to determine the resistance profile. 2. Investigate the expression of ABC transporters like ABCB1 via qPCR or Western blot.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity in sensitive cancer cell lines. Data for resistant lines are often experiment-specific and should be generated by comparing to the parental line.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase/Cyclin ComplexIC50 (µM)
CDK1/cyclin B1.12
CDK2/cyclin E0.03
CDK5Data not specified
CDK9/cyclin T0.11

Source: Adapted from molecular profiling studies.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT29Colon Cancer~0.5 (Average GI50)
RKOColon CancerData not specified
Hop62Lung Cancer<1
A549Lung Cancer<1
H2122Lung Cancer<1
H522Lung Cancer<1
H1703Lung Cancer<1

Source: Compiled from various anti-proliferative studies.[1][12][13] Note: Lung cancer cell lines with KRAS mutations (Hop62, A549, H2122) were found to be more sensitive to this compound.[12][13]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for drug stock solution)

  • Cell culture flasks/plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.

  • Initial Drug Exposure: Begin by treating the parental cells with a low concentration of this compound, typically at or below the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Passage: Culture the cells in the presence of the drug. When the cells reach 80-90% confluency, passage them and re-seed in fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have a stable growth rate at the current drug concentration, gradually increase the concentration of this compound. A common approach is to increase the dose by 1.5 to 2-fold.

  • Monitor and Adapt: Closely monitor the cells for signs of widespread cell death. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Establishment of Resistance: Continue this process of stepwise dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Confirmation of Resistance: Once a resistant population is established, confirm the shift in IC50 by performing a cell viability assay on both the resistant and parental cell lines.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process as backups.

Protocol 2: Western Blot Analysis of CDK2/9 Pathway Proteins

This protocol is for assessing the phosphorylation status of key downstream targets of this compound.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-phospho-RNA Polymerase II, anti-RNA Polymerase II, anti-CDK2, anti-CDK9, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed parental and resistant cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels between treated and untreated, and between parental and resistant cell lines.

Visualizations

This compound Mechanism of Action and Resistance Pathways

CCT68127_Pathway cluster_drug This compound cluster_targets Cellular Targets cluster_downstream Downstream Effects cluster_resistance Resistance Mechanisms This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT Inhibits pRb Rb Phosphorylation CDK2_CyclinE->pRb Promotes pRNAPII RNA Pol II Phosphorylation CDK9_CyclinT->pRNAPII Promotes E2F E2F Release pRb->E2F Inhibits G1S_Transition G1/S Transition E2F->G1S_Transition Promotes Apoptosis Apoptosis Transcription Transcriptional Elongation pRNAPII->Transcription Promotes CDK2_up CDK2 Upregulation CDK2_up->CDK2_CyclinE Counteracts inhibition Efflux Drug Efflux (ABCB1) Efflux->this compound Reduces intracellular concentration Bypass Bypass Pathway Activation (e.g., MAPK/ERK) Bypass->Apoptosis Promotes survival

Caption: this compound inhibits CDK2 and CDK9, leading to apoptosis. Resistance can emerge through several mechanisms.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start Parental Cell Line develop_resistance Generate Resistant Line (Dose Escalation) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Shift Assay) develop_resistance->confirm_resistance characterize Characterize Resistance Mechanism confirm_resistance->characterize Resistant western Western Blot (p-Rb, p-RNAPII, CDK2, ABCB1, p-ERK) characterize->western qpcr qPCR (CDK2, ABCB1) characterize->qpcr sequencing Gene Sequencing (CDK2, CDK9) characterize->sequencing test_strategies Test Strategies to Overcome Resistance characterize->test_strategies combo_therapy Combination Therapy (e.g., with ERK or BCL2 inhibitors) test_strategies->combo_therapy

References

Mitigating CCT68127 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCT68127, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound while minimizing potential cytotoxicity in normal cells.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments with this compound.

Q1: What is the mechanism of action of this compound and how does it spare normal cells?

A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK2 and CDK9.[1] Inhibition of these kinases leads to two primary downstream effects:

  • CDK2 Inhibition: Prevents the phosphorylation of the Retinoblastoma protein (RB). Hypophosphorylated RB remains bound to the E2F transcription factor, halting the cell cycle at the G1/S transition.[1]

  • CDK9 Inhibition: Reduces the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a decrease in transcription of anti-apoptotic proteins like Mcl-1.[1][2][3]

The selectivity of this compound for cancer cells over normal cells is largely attributed to a phenomenon known as anaphase catastrophe .[4] Many cancer cells are aneuploid, meaning they have an abnormal number of chromosomes and, consequently, an excess of centrosomes. These cells must cluster their extra centrosomes to divide successfully. This compound's inhibition of CDK2 prevents this clustering, leading to multipolar cell division and subsequent cell death (anaphase catastrophe).[5][6] Normal, non-aneuploid cells do not have supernumerary centrosomes and are therefore largely unaffected by this mechanism.[4][6]

Q2: I am observing some toxicity in my normal (control) cell line. What could be the cause and what should I do?

A2: While this compound generally shows minimal effects on normal cells, off-target toxicity can occur, particularly at higher concentrations.[5] Here are some potential causes and troubleshooting steps:

  • Concentration Too High: The most common reason for toxicity in normal cells is excessive concentration. The therapeutic window for this compound is concentration-dependent.

    • Recommendation: Perform a dose-response curve to determine the IC50 (or GI50) for both your cancer and normal cell lines. Aim to use the lowest concentration that shows efficacy in your cancer cell line of interest while having minimal impact on the normal control. Refer to the data tables below for typical effective concentrations.

  • Extended Exposure Time: Continuous exposure for prolonged periods may lead to cytotoxic effects even at lower concentrations.

    • Recommendation: Consider pulsed-exposure experiments. Treat cells for a defined period (e.g., 24 or 48 hours), then wash out the compound and continue to monitor the effects.

  • Cell Line Sensitivity: Some immortalized "normal" cell lines may have underlying genomic instabilities that make them more sensitive than primary cells.

    • Recommendation: If possible, use primary cells as a control for the most accurate assessment of normal cell cytotoxicity. If using an immortalized line, ensure it is well-characterized and karyotypically stable.

  • Off-Target Effects: Although selective, at high concentrations, this compound may inhibit other kinases or cellular processes.

    • Recommendation: If troubleshooting points to off-target effects, consider using a structurally unrelated CDK2/9 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.

Q3: How can I confirm that this compound is working as expected in my cancer cells?

A3: You can verify the on-target activity of this compound by assessing its known downstream molecular effects:

  • Western Blot Analysis:

    • Check for a decrease in the phosphorylation of RB (a marker of CDK2 inhibition).[1]

    • Check for a decrease in the phosphorylation of RNA Polymerase II (a marker of CDK9 inhibition).[1]

  • Cell Cycle Analysis:

    • Perform flow cytometry analysis of propidium (B1200493) iodide-stained cells. Treatment with this compound is expected to cause G1 or G2/M arrest in sensitive cell lines.[5]

  • Apoptosis Assays:

    • Use methods such as Annexin V/PI staining to confirm the induction of apoptosis in your cancer cell line.[5]

Q4: Can I combine this compound with other agents to enhance its anti-cancer effects and potentially lower the required dose?

A4: Yes, combination therapies are a promising strategy. Synergistic effects have been observed when this compound is combined with BCL2 family inhibitors, such as ABT263 (navitoclax).[1] this compound-mediated inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1, making cancer cells more susceptible to apoptosis induced by BCL2 inhibitors.[1] This approach may allow for the use of lower, less toxic concentrations of this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cancer and normal cell lines.

Table 1: Growth Inhibition of this compound in Lung Cancer vs. Normal Cells

Cell LineCell TypeKRAS StatusGrowth Inhibition at 1 µM this compound (Mean ± SD)
Beas-2B Human Immortalized Bronchial Epithelial Wild-Type 10.6% ± 3.6% [5]
H522Human Lung CancerWild-Type33.6% ± 6.6%[5]
H1703Human Lung CancerWild-Type31.6% ± 5.0%[5]
Hop62Human Lung CancerMutant55.7% ± 7.6%[5]
A549Human Lung CancerMutant71.5% ± 3.6%[5]
H2122Human Lung CancerMutant88.5% ± 6.4%[5]

Table 2: Apoptosis Induction by this compound in Lung Cancer vs. Normal Cells

Cell LineCell TypeApoptosis at 2 µM this compound (Mean ± SD)
Beas-2B Human Immortalized Bronchial Epithelial 8.2% ± 1.0% [5]
H522Human Lung Cancer42.4% ± 7.4%[5]
H1703Human Lung Cancer36.0% ± 3.5%[5]
A549Human Lung Cancer23.1% ± 2.8%[5]
Hop62Human Lung Cancer42.6% ± 5.5%[5]

Experimental Protocols

1. Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is adapted from methodologies cited in the literature.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard methods for cell cycle analysis.[1][7]

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentration of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing FBS. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content channel.

  • Analysis: Use cell cycle analysis software to model the G1, S, and G2/M phases of the cell cycle and determine the percentage of cells in each phase.

Visualizations

CCT68127_Mechanism_of_Action cluster_0 This compound cluster_1 CDK Inhibition cluster_2 Downstream Effects This compound This compound CDK2 CDK2 / Cyclin E This compound->CDK2 Inhibits CDK9 CDK9 / Cyclin T This compound->CDK9 Inhibits RB pRB (Active) CDK2->RB Phosphorylates RNAPII RNA Pol II CDK9->RNAPII Phosphorylates E2F E2F RB->E2F Inhibits pRB_P pRB-P (Inactive) CellCycle G1/S Phase Progression E2F->CellCycle Promotes RNAPII_P RNA Pol II-P Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNAPII_P->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Anaphase_Catastrophe_Workflow cluster_0 Normal Diploid Cell cluster_1 Aneuploid Cancer Cell Normal_Cell Normal Cell (2 Centrosomes) Bipolar_Spindle Bipolar Spindle Formation Normal_Cell->Bipolar_Spindle Normal_Division Normal Cell Division Bipolar_Spindle->Normal_Division Cancer_Cell Cancer Cell (>2 Centrosomes) Clustering Centrosome Clustering (CDK2 Dependent) Cancer_Cell->Clustering No_Clustering Clustering Inhibited Pseudo_Bipolar Pseudo-Bipolar Spindle Clustering->Pseudo_Bipolar This compound This compound Clustering->this compound Inhibits Cancer_Proliferation Cancer Proliferation Pseudo_Bipolar->Cancer_Proliferation This compound->No_Clustering Multipolar_Spindle Multipolar Spindle Formation No_Clustering->Multipolar_Spindle Anaphase_Catastrophe Anaphase Catastrophe & Cell Death Multipolar_Spindle->Anaphase_Catastrophe

Caption: this compound induces anaphase catastrophe selectively in aneuploid cancer cells.

MAPK_Pathway_Effect This compound This compound DUSP6 DUSP6 Phosphatase This compound->DUSP6 Causes loss of expression pERK pERK (Active) DUSP6->pERK Dephosphorylates (Inhibits) ERK ERK ERK->pERK Phosphorylation MAPK_Targets MAPK Pathway Target Genes pERK->MAPK_Targets Activates

Caption: this compound treatment leads to elevated ERK phosphorylation via DUSP6 loss.

References

Inconsistent western blot results for CDK9 inhibition by CCT68127

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCT68127, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Western blot results when studying CDK9 inhibition with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that shows high potency and selectivity for CDK2 and CDK9.[1] In the context of transcription, its primary mechanism of action is the inhibition of CDK9, the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[2] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII), a critical step for releasing RNAPII from promoter-proximal pausing and enabling productive transcription elongation.[2] By inhibiting CDK9, this compound leads to a global suppression of transcription, particularly affecting genes with short-lived mRNAs and proteins.[2]

Q2: What are the expected downstream effects of this compound treatment on a Western blot?

A2: A successful experiment with this compound should yield the following key results on a Western blot:

  • Reduced Phospho-RNAPII (Ser2): A significant decrease in the signal for RNAPII phosphorylated at Serine 2 is the most direct biomarker of CDK9 inhibition.[1]

  • Unchanged Total RNAPII: The total protein level of RNAPII should remain stable, serving as a crucial internal loading control.[2]

  • Reduced Mcl-1 and c-Myc Protein: A marked decrease in the total protein levels of the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc is expected. These proteins have very short half-lives, making them excellent downstream markers for acute transcriptional inhibition.[1][2]

  • Unchanged Loading Controls: Levels of total CDK9 and common housekeeping proteins (e.g., GAPDH, β-Actin, Tubulin) should remain constant across all samples.[2]

Q3: What are the essential controls for a Western blot experiment using this compound?

A3: To ensure data integrity and accurate interpretation, the following controls are mandatory:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (typically DMSO) as the treated samples. This control is essential to confirm that the observed effects are due to the inhibitor and not the vehicle.[3]

  • Positive Control: If possible, include a known CDK9 inhibitor as a positive control to validate that the experimental system is responsive to CDK9 inhibition.[3]

  • Loading Controls: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) or total protein levels of the target (e.g., total RNAPII) to ensure equal protein loading between lanes.[2]

Troubleshooting Guide: Inconsistent Western Blot Results

This guide addresses common issues that can lead to inconsistent Western blot results when using this compound to inhibit CDK9.

Problem 1: No decrease in pSer2-RNAPII or downstream target (Mcl-1, c-Myc) levels after this compound treatment.

This is a frequent issue that can arise from several factors related to the inhibitor, the experimental conditions, or the Western blot protocol itself.

Possible CauseRecommended Solution
Inactive Inhibitor This compound should be stored correctly, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] If improper storage is suspected, purchase a new vial.
Suboptimal Treatment Conditions Perform a dose-response experiment (e.g., 100 nM - 5 µM) and a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal concentration and duration for your specific cell line.[3] Different cell lines can have varying sensitivities.[3]
Poor Antibody Performance Ensure your primary antibodies for pSer2-RNAPII, Mcl-1, and c-Myc are validated for Western blotting and are from a reputable supplier.[3] Check the antibody datasheet for recommended dilutions and protocols.
Rapid Phosphorylation Turnover The phosphorylation state of RNAPII is a dynamic process. Ensure your lysis buffer contains a potent cocktail of freshly added phosphatase inhibitors to prevent dephosphorylation of your target protein after cell harvesting.[3]

Problem 2: Weak or no signal for the phospho-specific antibody (pSer2-RNAPII), even in control samples.

Weak or absent signals are a common challenge in Western blotting, especially with phospho-specific antibodies.[3]

Possible CauseRecommended Solution
Low Abundance of Phosphorylated Protein The fraction of a protein that is phosphorylated at a specific site can be very low.[3] You may need to load a higher amount of total protein on the gel (e.g., 30-50 µg).[4]
Ineffective Lysis/Sample Preparation Endogenous phosphatases released during cell lysis can dephosphorylate your target protein. It is critical to use a lysis buffer supplemented with fresh phosphatase and protease inhibitors and to keep samples on ice at all times.[4]
Suboptimal Antibody Dilution The antibody concentration may be too low. Perform a titration experiment to find the optimal dilution for both your primary and secondary antibodies.[3]
Inefficient Transfer Large proteins like RNAPII transfer less efficiently from the gel to the membrane. Optimize transfer time and buffer conditions. A wet transfer is often recommended for high molecular weight proteins.[2][5] Staining the membrane with Ponceau S after transfer can confirm if proteins have transferred effectively.[2]
Inappropriate Blocking Buffer For phospho-specific antibodies, avoid using non-fat milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[6]

Problem 3: High background on the Western blot, obscuring the bands.

High background can make it difficult to interpret your results.

Possible CauseRecommended Solution
Antibody Concentration is Too High Using too much primary or secondary antibody can lead to non-specific binding and increased background. Titrate your antibodies to find the lowest concentration that still provides a strong, specific signal.[3]
Inadequate Washing Insufficient washing between antibody incubation steps will result in high background. Increase the number and duration of washes, and ensure a detergent like Tween-20 is included in the wash buffer (TBST).[3]
Contaminated Buffers or Equipment Ensure all buffers are freshly prepared and filtered. Use clean equipment to avoid contamination that can lead to blotches and high background.[7]
Membrane Drying Out Allowing the membrane to dry out at any point during the blotting process can cause irreversible high background. Ensure the membrane is always submerged in buffer.[7]

Problem 4: Observing multiple non-specific bands in addition to the target protein.

The presence of unexpected bands can be due to several factors.

Possible CauseRecommended Solution
Antibody Cross-Reactivity The primary antibody may be cross-reacting with other proteins that share similar epitopes. Check the antibody datasheet for information on its specificity and any known cross-reactivities.[3]
Off-Target Effects of this compound While this compound is selective for CDK2 and CDK9, at higher concentrations, most kinase inhibitors can have off-target effects, leading to unexpected changes in the phosphoproteome.[3] It is crucial to titrate the inhibitor to the lowest effective concentration.
Protein Degradation If samples are not handled properly, proteins can be degraded, leading to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[6]

Detailed Experimental Protocols

Protocol 1: Cell Treatment and Lysate Preparation

This protocol provides a general framework for treating cells with this compound and preparing lysates suitable for analyzing protein phosphorylation.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.[3]

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is typically ≤ 0.1%.[3]

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a CO2 incubator.[3]

  • Harvesting and Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.[3]

    • Aspirate the PBS completely.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.[3]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer (e.g., 4x Laemmli buffer) to the lysates, boil at 95-100°C for 5-10 minutes, and store at -20°C or proceed directly to Western blotting.[3]

Protocol 2: Western Blotting for pSer2-RNAPII

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.[2]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Use a wet transfer system for 90-120 minutes at 100V, which is optimal for the high molecular weight RNAPII protein.[2]

  • Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for pSer2-RNAPII (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[2]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[2]

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[9]

  • Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total RNAPII or a loading control like β-actin.[3]

Visualizations

CDK9_Inhibition_Pathway cluster_transcription Transcription Elongation cluster_regulation P-TEFb Complex RNAPII RNAPII pSer2_RNAPII pSer2_RNAPII Productive_Elongation Productive_Elongation pSer2_RNAPII->Productive_Elongation Leads to CDK9 CDK9 CDK9->RNAPII Phosphorylates Ser2 CyclinT1 CyclinT1 CyclinT1->CDK9 Activates This compound This compound This compound->CDK9 Inhibits

Caption: CDK9 signaling pathway and inhibition by this compound.

WB_Troubleshooting_Workflow Start Inconsistent Results No_Effect No change in pSer2-RNAPII? Start->No_Effect Check_Inhibitor Check this compound activity & storage No_Effect->Check_Inhibitor Yes Weak_Signal Weak or no phospho signal? No_Effect->Weak_Signal No Optimize_Treatment Optimize dose & time course Check_Inhibitor->Optimize_Treatment Check_Antibody Validate primary antibody Optimize_Treatment->Check_Antibody Add_Inhibitors Use phosphatase inhibitors Check_Antibody->Add_Inhibitors Consistent_Results Consistent Results Add_Inhibitors->Consistent_Results Increase_Protein Increase protein load Weak_Signal->Increase_Protein Yes High_Background High background? Weak_Signal->High_Background No Optimize_Lysis Optimize lysis buffer with inhibitors Increase_Protein->Optimize_Lysis Titrate_Antibody Titrate antibodies Optimize_Lysis->Titrate_Antibody Optimize_Transfer Optimize transfer conditions Titrate_Antibody->Optimize_Transfer Optimize_Transfer->Consistent_Results Titrate_Ab_Down Decrease antibody concentration High_Background->Titrate_Ab_Down Yes High_Background->Consistent_Results No Increase_Washes Increase wash steps Titrate_Ab_Down->Increase_Washes Use_BSA Use BSA for blocking Increase_Washes->Use_BSA Use_BSA->Consistent_Results

References

Adjusting CCT68127 incubation time for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CDK2/9 inhibitor, CCT68127, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] By inhibiting these kinases, this compound disrupts key cellular processes. Inhibition of CDK2 leads to decreased phosphorylation of the retinoblastoma protein (RB), which in turn causes cell cycle arrest, primarily at the G1 or G2/M phases.[1][4] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), reduces the phosphorylation of RNA polymerase II, leading to the suppression of transcription of key anti-apoptotic proteins like MCL1.[1][2] The combined inhibition of CDK2 and CDK9 can induce apoptosis and a phenomenon known as anaphase catastrophe in cancer cells with an abnormal number of chromosomes (aneuploidy).[4][5][6]

Q2: How do I determine the optimal incubation time for this compound with my specific cell line?

The optimal incubation time for this compound is highly dependent on the cell line and the experimental endpoint (e.g., cell viability, apoptosis, cell cycle arrest). A time-course experiment is essential to determine the ideal duration for your specific model. Generally, significant anti-proliferative effects can be observed between 24 and 72 hours. For initial experiments, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time point for your cell line and desired outcome.[7][8][9]

Q3: My cells are not showing a significant response to this compound. What are the possible reasons?

Several factors could contribute to a lack of response:

  • Suboptimal Incubation Time: The incubation period may be too short for this compound to induce a measurable effect. Performing a time-course experiment is recommended.[7]

  • Inappropriate Concentration: The concentration of this compound may be too low for your specific cell line. A dose-response experiment is necessary to determine the half-maximal inhibitory concentration (IC50).

  • Cell Line Resistance: The cell line may have intrinsic or acquired resistance to CDK2/9 inhibitors.

  • Drug Instability: Ensure that the this compound solution is freshly prepared and properly stored to maintain its activity.

Q4: Are there any known markers for sensitivity to this compound?

Yes, certain genetic backgrounds have been associated with increased sensitivity to this compound. Lung cancer cell lines with KRAS mutations have shown particular sensitivity.[4][5][6] Additionally, neuroblastoma cell lines with MYCN amplification are highly sensitive to this compound.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability. 1. Incubation time is too short. 2. Drug concentration is too low. 3. Cell line is resistant.1. Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Determine the IC50 value for your cell line with a dose-response experiment. 3. If possible, test a sensitive control cell line (e.g., a KRAS-mutant lung cancer line).
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. "Edge effects" in the microplate. 3. Pipetting errors.1. Ensure a homogeneous cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples. 3. Use calibrated pipettes and proper pipetting techniques.
Unexpected cell morphology or toxicity in control wells. 1. DMSO concentration is too high. 2. Contamination of cell culture.1. Ensure the final DMSO concentration is below 0.5%. 2. Regularly test for mycoplasma and other contaminants.

Experimental Protocols

Protocol: Optimizing this compound Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound in a specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Cell viability assay reagent (e.g., MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot cell viability against the this compound concentration for each time point to generate dose-response curves.

    • The optimal incubation time is the shortest duration that produces a significant and desired level of inhibition for your experimental goals.

Data Presentation

Table 1: Reported Effects of this compound on Various Cancer Cell Lines

Cell Line(s)Cancer TypeKey FindingsReference(s)
ED1, LKR13, 393P, A549, Hop62, H2122, H522, H1703Lung CancerInhibited growth, induced apoptosis, and caused G1 or G2/M arrest. KRAS mutant cells were more sensitive.[4]
HT29, RKOColon CancerPotently inhibited RB and RNA polymerase II phosphorylation.[1]
Neuroblastoma Cell LinesNeuroblastomaHighly sensitive, especially those with MYCN amplification. This compound inhibited MYCN transcription.[10]
Melanoma Cell LinesMelanomaSuperior antiproliferative activity compared to the parent compound, seliciclib.[1][2]

Visualizations

CCT68127_Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT RB RB CDK2_CyclinE->RB pRB pRB RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII pRNAPII pRNA Polymerase II E2F E2F RB->E2F G1_S_Transition G1/S Phase Progression E2F->G1_S_Transition Activates Transcription Transcription (e.g., MCL1) pRNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Incubation_Time_Workflow start Start: Seed Cells in 96-well Plate prepare Prepare Serial Dilutions of this compound start->prepare treat Treat Cells with this compound and Vehicle Control prepare->treat incubate Incubate for Different Time Points (24, 48, 72h) treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data: Normalize to Control assay->analyze plot Plot Dose-Response Curves for Each Time Point analyze->plot determine Determine Optimal Incubation Time plot->determine

References

Validation & Comparative

CCT68127 vs. Seliciclib: A Comparative Guide to Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors, CCT68127 and its parent compound, seliciclib (also known as R-roscovitine or CYC202). We present a comprehensive analysis of their respective potencies, supported by experimental data, and outline the methodologies used in key experiments. This document aims to be an objective resource for researchers investigating CDK inhibitors for therapeutic applications.

Executive Summary

This compound is a next-generation, tri-substituted purine (B94841) analog of seliciclib, designed for enhanced potency and selectivity.[1] Experimental data consistently demonstrates that this compound exhibits significantly greater potency against key cancer-related kinases, particularly CDK2 and CDK9, compared to seliciclib.[2][3] This increased potency translates to superior anti-proliferative activity in various cancer cell lines at much lower concentrations.[2][4] Both compounds share a common mechanism of action by inhibiting CDKs, leading to cell cycle arrest and apoptosis through the modulation of downstream targets such as the retinoblastoma protein (Rb) and RNA Polymerase II.[2][5]

Data Presentation

In Vitro Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and seliciclib against a panel of purified human cyclin-dependent kinases. The data clearly illustrates the enhanced potency of this compound, particularly against CDK2/cyclin E and CDK9/cyclin T1.

Kinase TargetThis compound IC50 (µM)Seliciclib IC50 (µM)Fold Increase in Potency (Seliciclib/CCT68127)
CDK1/cyclin B1.12>10>8.9
CDK2/cyclin E0.030.6521.7
CDK4/cyclin D1>10>10-
CDK5/p250.040.25.0
CDK7/cyclin H0.480.40.8
CDK9/cyclin T10.110.817.4

Data compiled from multiple sources.[2][6][7]

Cellular Anti-proliferative Activity

The superior in vitro kinase inhibition of this compound translates to more potent anti-proliferative effects in cancer cell lines. The table below presents the half-maximal growth inhibition (GI50) for both compounds in human colon cancer and melanoma cell lines.

Cell LineCancer TypeThis compound GI50 (µM)Seliciclib GI50 (µM)Fold Increase in Potency (Seliciclib/CCT68127)
HT29Colon Cancer0.47.518.8
RKOColon Cancer0.616.527.5
A375Melanoma0.51224
SK-MEL-28Melanoma0.51224

Data represents the mean from multiple experiments.[2]

Mechanism of Action and Signaling Pathways

Both this compound and seliciclib are ATP-competitive inhibitors of CDKs.[8][9] Their primary targets, CDK2 and CDK9, are crucial regulators of cell cycle progression and transcription.

  • Inhibition of CDK2: By inhibiting CDK2, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1 to S phase transition and leading to cell cycle arrest.[2]

  • Inhibition of CDK9: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcriptional elongation. This leads to a global decrease in transcription, including the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis.[2][10]

The following diagrams illustrate the key signaling pathways affected by this compound and seliciclib.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK2_CyclinE CDK2/Cyclin E Rb pRb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition activates Cell_Cycle_Arrest Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest leads to CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II phosphorylates Apoptosis Apoptosis CDK9_CyclinT->Apoptosis inhibition leads to Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA transcribes Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to Mcl1_Protein->Apoptosis prevents Inhibitor This compound or Seliciclib Inhibitor->CDK2_CyclinE inhibits Inhibitor->CDK9_CyclinT inhibits

Caption: Simplified signaling pathway of this compound and seliciclib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

General Protocol:

  • Reaction Mixture Preparation: Kinase reactions are typically performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, and 2 mM DTT.

  • Compound Dilution: this compound and seliciclib are serially diluted in DMSO and then added to the reaction mixture. The final DMSO concentration is kept below 1%.

  • Enzyme and Substrate Addition: The specific CDK/cyclin complex (e.g., CDK2/cyclin E or CDK9/cyclin T1) and a suitable substrate (e.g., histone H1 for CDK2, a peptide derived from the C-terminal domain of RNA Polymerase II for CDK9) are added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP). The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:

    • Radiometric Assays: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.

    • Luminescent Assays (e.g., ADP-Glo™): The amount of ADP produced is measured, which is directly proportional to kinase activity.[11]

    • Fluorescence Resonance Energy Transfer (FRET) Assays: These assays measure the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.

  • IC50 Calculation: The percentage of kinase inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation and Viability Assays

Objective: To assess the anti-proliferative and cytotoxic effects of the compounds on cancer cell lines.

1. MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2 x 10^3 to 5 x 10^4 cells/well) and allowed to adhere overnight.[12][13]

  • Compound Treatment: The cells are treated with various concentrations of this compound or seliciclib for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • GI50 Calculation: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 is determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay:

  • Cell Seeding and Treatment: This is performed as described for the MTT assay.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a solution of sulforhodamine B.

  • Dye Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 510 nm.

  • GI50 Calculation: The GI50 is calculated as described for the MTT assay.[15]

Western Blotting for Phosphorylated Proteins

Objective: To detect the phosphorylation status of key downstream targets of CDK2 and CDK9, such as Rb and RNA Polymerase II.

General Protocol:

  • Cell Lysis: Cells treated with this compound or seliciclib are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb (Ser807/811) or anti-phospho-RNA Polymerase II CTD (Ser2)).[2][16]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Total Protein Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like β-actin or GAPDH.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays cluster_2 Western Blotting A1 Prepare Reaction Mix A2 Add Compound A1->A2 A3 Add Kinase & Substrate A2->A3 A4 Initiate with ATP A3->A4 A5 Incubate A4->A5 A6 Detect Phosphorylation A5->A6 A7 Calculate IC50 A6->A7 B1 Seed Cells B2 Treat with Compound B1->B2 B3 Incubate B2->B3 B4 Assay (MTT/SRB/etc.) B3->B4 B5 Measure Signal B4->B5 B6 Calculate GI50 B5->B6 C1 Cell Lysis C2 Protein Quantification C1->C2 C3 SDS-PAGE C2->C3 C4 Transfer to Membrane C3->C4 C5 Antibody Incubation C4->C5 C6 Detection C5->C6 C7 Analyze Phosphorylation C6->C7

Caption: General workflow for key experimental protocols.

References

A Head-to-Head Battle in Neuroblastoma: CCT68127 vs. CYC065

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers on Two Potent CDK Inhibitors Targeting MYCN-Driven Neuroblastoma

Neuroblastoma, a pediatric cancer of the developing nervous system, remains a significant clinical challenge, particularly in cases driven by the amplification of the MYCN oncogene.[1] This amplification is a hallmark of aggressive, high-risk disease and has spurred the development of targeted therapies. Among the promising strategies is the inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle and transcription. This guide provides a detailed comparison of two notable CDK inhibitors, CCT68127 and CYC065 (fadraciclib), in the context of neuroblastoma models. Both compounds have demonstrated significant preclinical activity, primarily by targeting CDK2 and CDK9 to suppress the transcriptional activity of MYCN.

At a Glance: Key Differences and Similarities

FeatureThis compoundCYC065 (Fadraciclib)
Primary Targets CDK2, CDK9CDK2, CDK9
Mechanism of Action Inhibition of CDK9-mediated MYCN transcription; Inhibition of CDK2 activityInhibition of CDK9-mediated MYCN transcription; Inhibition of CDK2 activity
Potency Potent preclinical inhibitorHighly potent, clinical-stage inhibitor
Development Stage PreclinicalClinical (Phase 1 trials completed for advanced solid tumors)
In Vitro Efficacy Blocks proliferation, induces apoptosis, and downregulates MYCN in neuroblastoma cell lines.Blocks proliferation, induces apoptosis, and downregulates MYCN in neuroblastoma cell lines.
In Vivo Efficacy Regresses tumors and prolongs survival in neuroblastoma xenograft and GEMM models.Regresses tumors and prolongs survival in neuroblastoma xenograft and GEMM models.

Mechanism of Action: A Shared Strategy Against MYCN

Both this compound and CYC065 are tri-substituted purine (B94841) analogues that function as potent inhibitors of CDK2 and CDK9.[1] Their primary anti-tumor effect in MYCN-amplified neuroblastoma stems from the inhibition of CDK9.[2] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive transcriptional elongation.[3] In MYCN-driven cancers, the MYCN gene is often associated with super-enhancers, leading to its high-level transcription. By inhibiting CDK9, both this compound and CYC065 effectively stall the transcription of MYCN, leading to a rapid depletion of MYCN mRNA and protein.[1][4]

The inhibition of CDK2 also plays a crucial role. CDK2 is a key regulator of cell cycle progression, particularly the G1/S transition, through its phosphorylation of the retinoblastoma protein (RB).[5] Inactivation of CDK2 has been shown to be synthetically lethal in neuroblastoma cells with MYCN amplification.[1] Therefore, the dual inhibition of CDK9 and CDK2 by these compounds provides a multi-pronged attack, hitting both the transcriptional addiction to MYCN and the cell cycle machinery.

CDK9_MYCN_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII pSer2 MYCN_Gene MYCN Gene MYCN_mRNA MYCN mRNA MYCN_Gene->MYCN_mRNA MYCN_Protein MYCN Protein MYCN_mRNA->MYCN_Protein Proliferation Cell Proliferation MYCN_Protein->Proliferation Promotes Apoptosis Apoptosis MYCN_Protein->Apoptosis Inhibits CDK_Inhibitors This compound / CYC065 CDK_Inhibitors->PTEFb Inhibition

CDK9 inhibition by this compound/CYC065 blocks MYCN transcription.

CDK2_RB_Pathway CyclinE_CDK2 Cyclin E / CDK2 RB RB CyclinE_CDK2->RB P E2F E2F RB->E2F Sequesters pRB pRB (Inactive) G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CDK_Inhibitors This compound / CYC065 CDK_Inhibitors->CyclinE_CDK2 Inhibition

CDK2 inhibition by this compound/CYC065 prevents RB phosphorylation.

Comparative Efficacy: In Vitro and In Vivo Evidence

Both this compound and CYC065 have demonstrated potent anti-tumor activity in various preclinical neuroblastoma models. Neuroblastoma cell lines with MYCN amplification are particularly sensitive to both inhibitors.[4]

In Vitro Studies: In a panel of neuroblastoma cell lines, both compounds effectively blocked cell proliferation, induced apoptosis, and led to a time- and dose-dependent decrease in MYCN mRNA and protein levels.[1] While direct comparative studies in neuroblastoma cell lines are not extensively published with side-by-side IC50 values, data from other cancer cell lines suggest that CYC065 may be more potent. For instance, in Colo205 colon cancer cells, the IC50 for CYC065 was 0.31 µM, whereas for this compound it was 0.82 µM.[3]

In Vivo Studies: Preclinical trials in vivo have yielded significant results for both compounds. In subcutaneous xenograft models using MYCN-amplified neuroblastoma cell lines (e.g., Kelly) and in the Th-MYCN genetically engineered mouse model of neuroblastoma, treatment with either this compound or CYC065 resulted in significant tumor regression and prolonged survival.[1] CYC065, being in clinical development, has undergone more extensive in vivo characterization, including studies showing its efficacy in combination with standard-of-care agents like temozolomide.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to evaluate this compound and CYC065.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay):

  • Cell Seeding: Neuroblastoma cells (e.g., Kelly, SK-N-BE(2)) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or CYC065 (e.g., 0.01 to 10 µM) for 72 hours.

  • Cell Fixation: The medium is removed, and cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: Plates are washed with water and stained with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base.

  • Absorbance Reading: Absorbance is measured at 570 nm using a microplate reader. The GI50 (concentration for 50% growth inhibition) is calculated.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with the respective compounds at their approximate GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Western Blotting for MYCN and pRB:

  • Protein Extraction: Cells are treated with the inhibitors for various time points (e.g., 1, 6, 24 hours). Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against N-MYC, Phospho-RB (Ser807/811), total RB, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Neuroblastoma Cell Lines (MYCN-amplified) Proliferation Proliferation Assay (SRB) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Western_Blot Western Blot (MYCN, pRB) Cell_Culture->Western_Blot Xenograft Subcutaneous Xenografts Cell_Culture->Xenograft Implantation Efficacy_Study Tumor Growth & Survival Analysis Xenograft->Efficacy_Study GEMM Th-MYCN GEMM GEMM->Efficacy_Study

References

Head-to-Head Comparison: CCT68127 and Dinaciclib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed head-to-head comparison of two notable CDK inhibitors, CCT68127 and dinaciclib (B612106), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, target selectivity, and the experimental data supporting their efficacy, presenting a clear, data-driven analysis to inform future research and development.

Mechanism of Action and Target Profile

Both this compound and dinaciclib exert their anti-cancer effects by inhibiting CDKs, key regulators of the cell cycle and transcription. However, their selectivity profiles across the CDK family differ, influencing their biological activities and potential therapeutic applications.

This compound is a potent inhibitor of CDK2 and CDK9.[1] Developed as an analog of seliciclib (R-roscovitine), this compound demonstrates significantly increased potency against these targets.[2] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, by preventing the phosphorylation of retinoblastoma protein (Rb).[2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis.[1][2]

Dinaciclib is a multi-CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9.[3][4][5] Its inhibition of multiple CDKs results in a broader impact on the cell cycle, inducing arrest at both the G1/S and G2/M phases.[6] Similar to this compound, dinaciclib's inhibition of CDK9 leads to the downregulation of survival proteins.[6] Furthermore, its activity against CDK5 has been implicated in the disruption of other signaling pathways relevant to cancer progression.[7]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and dinaciclib against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Kinase Inhibition Profile of this compound and Dinaciclib

Kinase TargetThis compound IC50 (nM)Dinaciclib IC50 (nM)
CDK1/cyclin B1120[2]3[4]
CDK2/cyclin E21[2]1[4]
CDK4/cyclin D1>10000[2]100[7]
CDK5/p2548[2]1[4]
CDK7/cyclin H>10000[2]60-100[8]
CDK9/cyclin T138[2]4[4]

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.

Experimental Data and Cellular Effects

Cell Cycle Arrest and Apoptosis

Both inhibitors have been shown to effectively induce cell cycle arrest and apoptosis in various cancer cell lines.

  • This compound treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (RB) and the C-terminal domain (CTD) of RNA polymerase II, consistent with CDK2 and CDK9 inhibition, respectively.[2] This results in cell cycle arrest and the induction of programmed cell death.[1][2]

  • Dinaciclib also induces robust cell cycle arrest and apoptosis.[6] Studies have shown that dinaciclib treatment leads to the dephosphorylation of Rb and the induction of anaphase catastrophe in lung cancer cells through the inhibition of CDK1 and CDK2.[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and dinaciclib, and a typical workflow for their experimental evaluation.

CDK_Inhibitor_Pathway cluster_2 Inhibitor Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 This compound This compound CDK2 CDK2/cyclin E This compound->CDK2 Inhibits CDK9 CDK9/cyclin T This compound->CDK9 Inhibits Dinaciclib Dinaciclib Dinaciclib->CDK2 Inhibits Dinaciclib->CDK9 Inhibits CDK1 CDK1/cyclin B Dinaciclib->CDK1 Inhibits CDK5 CDK5/p25 Dinaciclib->CDK5 Inhibits CDK2->S Promotes CDK9->RNAPII Phosphorylates CDK1->M Promotes

Caption: Signaling pathways targeted by this compound and dinaciclib.

Experimental_Workflow A Cancer Cell Lines B Treatment with this compound or Dinaciclib A->B C In Vitro Kinase Assay B->C D Cell Proliferation Assay (e.g., MTT, EdU) B->D E Apoptosis Assay (e.g., Annexin V) B->E F Western Blot Analysis B->F G Data Analysis and Comparison C->G D->G E->G F->G

References

Confirming CCT68127 Specificity for CDK2/9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm the specificity of CCT68127 as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This compound, an analog of seliciclib, demonstrates enhanced potency and selectivity for CDK2 and CDK9, making it a valuable tool for cancer research.[1][2] This document outlines key experiments, presents comparative data with alternative inhibitors, and provides detailed protocols to enable rigorous validation of its target engagement and specificity.

Introduction to this compound

This compound is a tri-substituted purine (B94841) analog of seliciclib, optimized for greater potency and selectivity against CDK2 and CDK9.[1][3] Its mechanism of action involves hydrogen bonding with the DFG motif of CDK2, leading to potent enzymatic inhibition.[1][2] Functionally, this compound treatment leads to hallmark effects of CDK2 and CDK9 inhibition, including decreased phosphorylation of the Retinoblastoma protein (RB) and RNA polymerase II, respectively, resulting in cell cycle arrest and apoptosis.[1][2]

Comparative Inhibitory Activity

A critical step in validating a kinase inhibitor is to determine its potency and selectivity across a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Kinase TargetThis compound IC50 (µM)Seliciclib IC50 (µM)CYC065 IC50 (nM)
CDK2/cyclin E 0.03 [4]0.665 [5]
CDK9/cyclin T 0.11 [4]1.2126 [5]
CDK1/cyclin B1.12[1]16.8-
CDK4/cyclin D>100[1]>100-
CDK5---
CDK7/cyclin H25.3[1]24.3Not appreciably affected[5]

Table 1: Comparison of the in vitro inhibitory potency of this compound against various cyclin-dependent kinases, benchmarked against the parent compound seliciclib and the next-generation inhibitor CYC065. Lower values indicate higher potency.

This compound exhibits significantly improved potency against CDK2 and CDK9 compared to its parent compound, seliciclib.[1] Notably, its selectivity is enhanced, with minimal activity against CDK4.[1] CYC065, another next-generation CDK2/9 inhibitor, also shows high potency, particularly for CDK2.[5]

Experimental Protocols for Specificity Confirmation

A multi-faceted approach is essential to rigorously confirm the specificity of this compound. This involves a combination of in vitro biochemical assays, cellular target engagement confirmation, and broader selectivity profiling.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases. A radiometric assay is considered a gold standard for its sensitivity.[6][7]

Principle: This method quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific substrate by the kinase. A reduction in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 100 µM stock.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., CDK2/cyclin E, CDK9/cyclin T), its specific peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.[8]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a solution that precipitates the substrate or by spotting the reaction mixture onto phosphocellulose filter plates.

  • Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Target Engagement Assays

Confirming that this compound engages its intended targets in a cellular context is crucial.

Principle: Inhibition of CDK2 and CDK9 in cells should lead to a dose-dependent decrease in the phosphorylation of their key substrates. For CDK2, a primary substrate is the Retinoblastoma protein (RB) at specific serine residues. For CDK9, a key substrate is the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., human colon cancer or melanoma cell lines[1]) and treat with increasing concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies specific for phospho-RB (e.g., Ser780, Ser807/811), total RB, phospho-RNA Pol II CTD (Ser2), and total RNA Pol II. A loading control (e.g., β-actin or GAPDH) should also be used.

  • Detection: Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye and visualize the protein bands using a suitable detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells.[6]

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for 1-2 hours at 37°C.[6]

  • Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Analysis: Analyze the soluble fraction by Western blotting for CDK2 and CDK9. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Off-Target and Kinome-Wide Specificity Profiling

To ensure that the observed cellular effects are due to the inhibition of CDK2 and CDK9 and not off-target activities, broader profiling is necessary.

a. Kinome-Wide Profiling: This involves screening this compound against a large panel of purified kinases (e.g., >400) to identify potential off-targets.[6] This is typically performed by specialized contract research organizations.

b. Chemical Proteomics: This unbiased approach can identify protein targets of a small molecule in a cellular context.

c. Comparison with an Inactive Analog: CCT068152, an inactive analog of this compound, can be used as a negative control in cellular assays.[1] This helps to distinguish on-target effects from non-specific effects of the chemical scaffold.[1]

Signaling Pathways and Experimental Workflow

CDK_Signaling_Pathways

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Target Validation cluster_2 Functional Cellular Assays cluster_3 Specificity Controls Kinase_Assay In Vitro Kinase Assay (IC50 determination vs CDK2/9) Kinome_Scan Broad Kinome Profiling (Selectivity Assessment) Kinase_Assay->Kinome_Scan Western_Blot Western Blot (pRb, p-RNAPII levels) Kinome_Scan->Western_Blot CETSA CETSA (Target Engagement) Western_Blot->CETSA Cell_Cycle Cell Cycle Analysis (Flow Cytometry) CETSA->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V staining) Cell_Cycle->Apoptosis Proliferation Cell Proliferation Assay (GI50 determination) Apoptosis->Proliferation Inactive_Analog Inactive Analog Control (CCT068152) Proliferation->Inactive_Analog Off_Target Chemical Proteomics (Unbiased Target ID) Inactive_Analog->Off_Target

Conclusion

Confirming the specificity of a kinase inhibitor like this compound is a critical undertaking that requires a systematic and multi-pronged experimental approach. By combining in vitro biochemical assays with cellular target engagement and functional studies, researchers can build a robust evidence base for its selectivity for CDK2 and CDK9. The protocols and comparative data presented in this guide provide a framework for the rigorous validation of this compound, ensuring its appropriate use as a specific tool for investigating the roles of CDK2 and CDK9 in cancer biology and for the development of novel therapeutics.

References

Validating CCT68127 Phenotype: A Comparative Guide to siRNA Knockdown of CDK2/9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel CDK2/9 inhibitor, CCT68127, with the established method of siRNA-mediated knockdown of its targets, CDK2 and CDK9. This guide offers supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), two key regulators of cell cycle progression and transcription.[1][2] Its mechanism of action involves binding to the ATP pocket of these kinases, leading to a reduction in the phosphorylation of their respective substrates.[1][2] This targeted inhibition results in a range of anti-proliferative effects in cancer cells, including cell cycle arrest and apoptosis.[1][2][3][4]

To rigorously validate that the observed cellular phenotypes of this compound are indeed a direct consequence of its intended on-target activity, a comparison with genetic knockdown of CDK2 and CDK9 using small interfering RNA (siRNA) is a critical experimental step. This approach allows for a clear distinction between the specific effects of CDK2/9 inhibition and any potential off-target effects of the compound.

Performance Comparison: this compound vs. siRNA Knockdown

The following tables summarize the key phenotypic outcomes observed with both this compound treatment and siRNA-mediated knockdown of CDK2 and CDK9.

Phenotypic Endpoint This compound siRNA Knockdown of CDK2 siRNA Knockdown of CDK9 Supporting Evidence
Cell Cycle Progression Induces G1 or G2/M arrest.[1][3]Arrests cell cycle at G0/G1 phases.[5]Can lead to moderate growth effects and cell death.[6]This compound treatment results in a reduction in cells with 2n DNA content and an increase in cells with 4n DNA content.[1] siRNA-mediated knockdown of CDK2 has been shown to effectively arrest the cell cycle in human cancer cells.[5] CDK9 knockdown has been demonstrated to cause profound cell death in some cell lines.[6]
Apoptosis Induces apoptosis.[1][2][3][4]Can induce apoptosis, particularly in the context of multipolar division ("anaphase catastrophe").[7]Induces apoptosis.[8]This compound treatment leads to increased apoptosis in various cancer cell lines.[3][4] CDK2 inhibition, including through knockdown, can trigger anaphase catastrophe, a form of mitotic death.[7][9][10] CDK9 inhibition has been shown to induce apoptosis by downregulating anti-apoptotic proteins.[8]
Cell Proliferation Potently inhibits cell proliferation.[1][2]Inhibits cell proliferation.[5][11]Inhibits cell proliferation.[12][13][14]This compound demonstrates superior antiproliferative activity compared to its parent compound, seliciclib.[1][2] Knockdown of CDK2 impairs the proliferation of tumor cells.[11] siRNA-mediated reduction of CDK9 expression results in cell growth inhibition.[12][13][14]
Substrate Phosphorylation Decreases phosphorylation of Retinoblastoma protein (RB) and RNA Polymerase II (RNAP II).[1][2]Reduces phosphorylation of RB.Reduces phosphorylation of RNAP II.[1]This compound treatment leads to a dose-dependent decrease in the phosphorylation of both RB (a CDK2 substrate) and the C-terminal domain of RNAP II (a CDK9 substrate).[1]

Experimental Protocols

siRNA Knockdown of CDK2 and CDK9

This protocol provides a general framework for the transient knockdown of CDK2 and CDK9 using siRNA. Optimization of transfection conditions for specific cell lines is recommended.

Materials:

  • CDK2, CDK9, and non-targeting control siRNAs

  • Lipofectamine RNAiMAX Transfection Reagent (or equivalent)

  • Opti-MEM I Reduced Serum Medium (or equivalent)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Target cells in culture

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute 20 pmol of siRNA (CDK2, CDK9, or control) in 100 µL of Opti-MEM I medium.

    • Gently mix and incubate for 5 minutes at room temperature.

  • Transfection Reagent Preparation:

    • Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM I medium.

    • Gently mix and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX.

    • Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex mixture dropwise to each well containing cells and 2.3 mL of complete medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).

  • Phenotypic Analysis: Following confirmation of successful knockdown, proceed with the desired phenotypic assays (e.g., cell cycle analysis, apoptosis assays, proliferation assays).

This compound Treatment

Materials:

  • This compound (stock solution typically in DMSO)

  • Complete cell culture medium

  • Target cells in culture

  • Appropriate tissue culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at the desired density in the appropriate culture vessel.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • Phenotypic Analysis: Following the incubation period, perform the relevant phenotypic assays.

Visualizing the Pathways and Workflow

To better understand the underlying mechanisms and the experimental logic, the following diagrams have been generated.

G cluster_0 This compound / siRNA Inhibition cluster_1 Cellular Machinery This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits siRNA_CDK2 siRNA (CDK2) siRNA_CDK2->CDK2 Degrades mRNA siRNA_CDK9 siRNA (CDK9) siRNA_CDK9->CDK9 Degrades mRNA RB RB CDK2->RB Phosphorylates (inactivates) CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Inhibition leads to RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (activates) Apoptosis Apoptosis CDK9->Apoptosis Inhibition leads to CyclinE_A Cyclin E/A CyclinE_A->CDK2 Activates CyclinT1 Cyclin T1 CyclinT1->CDK9 Activates E2F E2F RB->E2F Inhibits G1_S_Transition G1/S Transition RB->G1_S_Transition Inhibition of phosphorylation leads to arrest E2F->G1_S_Transition Promotes Elongation Transcriptional Elongation RNAPII->Elongation RNAPII->Apoptosis Inhibition of phosphorylation leads to Transcription Gene Transcription Elongation->Transcription

Caption: Signaling pathway of CDK2/9 and points of intervention.

G cluster_workflow Experimental Workflow cluster_treatment Treatment Groups cluster_analysis Phenotypic Analysis start Start: Culture Target Cells CCT_treat Treat with this compound start->CCT_treat siRNA_treat Transfect with siRNA (CDK2, CDK9, Control) start->siRNA_treat Vehicle_treat Treat with Vehicle (DMSO) start->Vehicle_treat CellCycle Cell Cycle Analysis (FACS) CCT_treat->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CCT_treat->Apoptosis Proliferation Proliferation Assay (e.g., MTT, BrdU) CCT_treat->Proliferation WesternBlot Western Blot (pRB, pRNAPII, etc.) CCT_treat->WesternBlot siRNA_treat->CellCycle siRNA_treat->Apoptosis siRNA_treat->Proliferation siRNA_treat->WesternBlot Vehicle_treat->CellCycle Vehicle_treat->Apoptosis Vehicle_treat->Proliferation Vehicle_treat->WesternBlot compare Compare Phenotypes CellCycle->compare Apoptosis->compare Proliferation->compare WesternBlot->compare conclusion Conclusion: Validate On-Target Effects compare->conclusion

Caption: Workflow for validating this compound phenotype.

Conclusion

References

CCT68127: A Sharper Tool for Targeting CDK2 and CDK9 Compared to First-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount goal to enhance therapeutic efficacy while minimizing off-target effects. A comparative analysis of the novel cyclin-dependent kinase (CDK) inhibitor, CCT68127, against first-generation pan-CDK inhibitors such as flavopiridol (B1662207) and roscovitine (B1683857) (seliciclib), reveals a significant advancement in selectivity, particularly against CDK2 and CDK9. This guide provides an objective comparison, supported by experimental data, to inform researchers and drug development professionals on the distinct profiles of these compounds.

Superior Selectivity Profile of this compound

This compound, a derivative of the purine-based inhibitor seliciclib, demonstrates a marked improvement in both potency and selectivity for CDK2 and CDK9.[1][2] First-generation CDK inhibitors, including flavopiridol and roscovitine, are characterized by their broad-spectrum or "pan-inhibitory" activity across multiple CDKs, which has been associated with significant toxicity in clinical trials.[3][4]

The data presented below clearly illustrates the enhanced selectivity of this compound. While flavopiridol and roscovitine inhibit a range of CDKs at nanomolar to low micromolar concentrations, this compound exhibits its most potent activity against CDK2 and CDK9, with significantly less impact on other CDKs such as CDK1 and CDK4.[2][3][5]

Quantitative Comparison of Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency. The following table summarizes the IC50 values for this compound and first-generation CDK inhibitors against a panel of key cyclin-dependent kinases.

Kinase TargetThis compound IC50 (µM)[2]Flavopiridol IC50 (µM)[3][6]Roscovitine (Seliciclib) IC50 (µM)[1][5]
CDK1/cyclin B1.120.030.65
CDK2/cyclin A--0.7
CDK2/cyclin E0.010.10.7
CDK4/cyclin D1>100.1>100
CDK5/p350.014-0.16
CDK7/cyclin H0.760.30.49
CDK9/cyclin T10.040.010.79

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Experimental Protocols

The determination of IC50 values is critical for the characterization of kinase inhibitors. Below is a representative experimental protocol for an in vitro kinase inhibition assay, based on methodologies commonly used for CDK inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific CDK by 50%.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T1)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, RNA Polymerase II C-terminal domain peptide for CDK9)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Adenosine Triphosphate (ATP), [γ-³²P]ATP

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a reaction mix containing the kinase assay buffer, the specific CDK/cyclin complex, and its corresponding substrate.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mix and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration that is typically close to the Km of the kinase for ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRB pRB CDK4/6->pRB phosphorylates E2F E2F pRB->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA_Replication DNA Replication CDK2->DNA_Replication promotes This compound This compound This compound->CDK2 inhibits

Caption: this compound selectively inhibits CDK2, blocking G1/S transition.

cluster_0 Transcriptional Regulation Cyclin T1 Cyclin T1 P-TEFb P-TEFb Complex Cyclin T1->P-TEFb CDK9 CDK9 CDK9->P-TEFb RNAPII RNA Polymerase II P-TEFb->RNAPII phosphorylates CTD Elongation Transcriptional Elongation RNAPII->Elongation This compound This compound This compound->CDK9 inhibits

Caption: this compound inhibits CDK9, a key regulator of transcription.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add Serial Dilutions of Inhibitor Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with ATP/[γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Validating CCT68127-Induced Anaphase Catastrophe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCT68127, a potent CDK2/9 inhibitor, with other alternatives for inducing anaphase catastrophe, a promising anti-cancer mechanism. We present supporting experimental data, detailed protocols for validation, and visual representations of the key signaling pathways and experimental workflows.

This compound: A Potent Inducer of Anaphase Catastrophe

This compound is a next-generation CDK2/9 inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in lung cancer.[1] Its primary mechanism of action involves the induction of "anaphase catastrophe," a process that selectively eliminates cancer cells with supernumerary centrosomes, a common feature of aneuploid tumors.[1][2] Anaphase catastrophe is triggered by the inhibition of cyclin-dependent kinase 2 (CDK2), which disrupts the clustering of extra centrosomes during mitosis, leading to multipolar spindle formation and subsequent apoptotic cell death.[1][3]

Comparative Efficacy of this compound

This compound exhibits greater potency and selectivity against CDK2 and CDK9 compared to its predecessor, seliciclib (CYC202).[4][5] This enhanced activity translates to superior anti-proliferative effects at lower concentrations.

Table 1: Comparison of IC50 Values of CDK Inhibitors

CompoundTarget CDKsIC50 (CDK2/cyclin E)IC50 (CDK9/cyclin T)Reference
This compound CDK2, CDK922-fold more potent than seliciclib11-fold more potent than seliciclib[4]
Seliciclib (CYC202) CDK2, CDK7, CDK9~100 nM~950 nM[6][4]
Dinaciclib Pan-CDK--[7]
CYC065 CDK2, CDK95 nM26 nM[6][8]

Table 2: In Vitro Effects of this compound on Lung Cancer Cells

ParameterConcentrationEffectReference
Growth Inhibition1 µMUp to 88.5%[1][9]
Apoptosis Induction2 µMUp to 42.6%[1][9]
Anaphase Catastrophe1 µM14.1% increase in multipolar anaphases[1][9]

Signaling Pathway of this compound-Induced Anaphase Catastrophe

This compound's induction of anaphase catastrophe is primarily mediated through the inhibition of CDK2. CDK2 phosphorylates the centrosomal protein CP110, a key regulator of centrosome clustering.[1][2][6] By inhibiting CDK2, this compound prevents CP110 phosphorylation, leading to the failure of supernumerary centrosomes to cluster at the spindle poles. This results in the formation of multipolar spindles during mitosis, triggering anaphase catastrophe and subsequent apoptosis.[6]

AnaphaseCatastrophe cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Outcome This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits CP110_P Phosphorylated CP110 CDK2->CP110_P Phosphorylates MultipolarSpindle Multipolar Spindle Formation CDK2->MultipolarSpindle Inhibition leads to CentrosomeClustering Centrosome Clustering CP110_P->CentrosomeClustering Promotes BipolarSpindle Bipolar Spindle Formation CentrosomeClustering->BipolarSpindle NormalDivision Normal Cell Division BipolarSpindle->NormalDivision AnaphaseCatastrophe Anaphase Catastrophe MultipolarSpindle->AnaphaseCatastrophe Apoptosis Apoptosis AnaphaseCatastrophe->Apoptosis

Caption: this compound signaling pathway leading to anaphase catastrophe.

Experimental Protocols for Validating Anaphase Catastrophe

To validate the induction of anaphase catastrophe by this compound, a series of well-established experimental protocols can be employed.

Cell Culture and Treatment
  • Cancer cell lines with known supernumerary centrosomes (e.g., various lung cancer cell lines) are cultured under standard conditions.

  • Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24-48 hours).

Immunofluorescence Staining for Mitotic Spindle and Chromosomes

This protocol allows for the direct visualization and quantification of multipolar anaphases.

Materials:

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.25% in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-α-tubulin (for spindle microtubules) and anti-γ-tubulin (for centrosomes)

  • Fluorochrome-conjugated secondary antibodies

  • DAPI or Hoechst stain (for DNA/chromosomes)

  • Mounting medium

Procedure:

  • Grow cells on coverslips in a petri dish.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Block with 1% BSA in PBS for 30-60 minutes.

  • Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorochrome-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI or Hoechst for 5-10 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize using a fluorescence microscope.

Quantification of Multipolar Anaphases
  • Cells in anaphase are identified by their separated sister chromatids.

  • The number of spindle poles in each anaphase cell is counted.

  • Cells with more than two spindle poles are scored as undergoing multipolar anaphase.

  • The percentage of anaphase cells exhibiting a multipolar phenotype is calculated for both treated and control groups.

Apoptosis Assays
  • Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by performing a TUNEL assay.

Experimental Workflow

The following diagram illustrates the general workflow for validating this compound-induced anaphase catastrophe.

ExperimentalWorkflow Start Start CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture Treatment Treatment with this compound and Vehicle Control CellCulture->Treatment Fixation Fixation and Permeabilization Treatment->Fixation ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Treatment->ApoptosisAssay Staining Immunofluorescence Staining (α/γ-tubulin, DAPI) Fixation->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Quantification of Multipolar Anaphases Microscopy->Quantification DataAnalysis Data Analysis and Comparison Quantification->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of CCT68127: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of CCT68127, a potent CDK2 and CDK9 inhibitor used in cancer research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to have a comprehensive understanding of the potential hazards associated with this compound and to be equipped with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is advisable.[3]
Eye Protection Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing.
Body Protection Laboratory coatA solid-front, disposable gown should be worn to protect from spills.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodIf there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used.

Step-by-Step Disposal Plan

The disposal of this compound and any contaminated materials must be handled with meticulous care to prevent environmental contamination and personnel exposure.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[3]

2. Labeling of Waste Containers:

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Antineoplastic")

  • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.[5] The storage area should be well-ventilated and have secondary containment to prevent the spread of spills. Incompatible waste streams must be segregated to prevent dangerous reactions.

4. Final Disposal:

The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this compound down the drain or in the regular trash. [4][5]

Experimental Protocols for Decontamination

While specific decontamination protocols for this compound are not available, a general procedure for cleaning surfaces contaminated with antineoplastic agents can be followed. This typically involves a multi-step process:

  • Deactivation (Optional and Agent-Specific): Chemical deactivation may be possible but requires specific knowledge of the compound's reactivity. As this information is not available for this compound, this step should be skipped unless validated data becomes available.

  • Cleaning: Use a detergent solution to clean the contaminated area thoroughly.

  • Rinsing: Rinse the area with water.

  • Disinfection (if biologically contaminated): Use an appropriate disinfectant.

All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

CCT68127_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general but critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific hazardous waste management policies and EHS department for guidance.

References

Essential Safety and Logistical Guidance for Handling CCT68127

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to the potent nature of CCT68127, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Notes
Weighing and Aliquoting (Solid Form) - Disposable Gown/Lab Coat (fluid-resistant) - Double Gloving (chemotherapy-rated nitrile gloves) - Safety Goggles with Side Shields or Face Shield - N95 or higher-rated respiratorTo be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.
Solution Preparation and Handling - Disposable Gown/Lab Coat (fluid-resistant) - Double Gloving (chemotherapy-rated nitrile gloves) - Safety Goggles with Side ShieldsHandle solutions within a chemical fume hood to prevent aerosol exposure.
In Vitro and In Vivo Administration - Disposable Gown/Lab Coat (fluid-resistant) - Double Gloving (chemotherapy-rated nitrile gloves) - Safety Goggles with Side ShieldsFor in vivo studies, additional precautions may be necessary based on the animal model and administration route.
Waste Disposal - Disposable Gown/Lab Coat (fluid-resistant) - Heavy-duty Gloves (over inner nitrile gloves) - Safety Goggles with Side ShieldsEnsure all waste containers are properly sealed and labeled before handling.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound is typically shipped at ambient temperature.[1]

  • For short-term storage (days to weeks), maintain the compound in a dry, dark environment at 0-4°C.[1]

  • For long-term storage (months to years), store at -20°C.[1]

  • Keep the container tightly sealed and clearly labeled.

2. Preparation of Stock Solutions:

  • All manipulations of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.

  • Use a dedicated set of spatulas and weighing papers.

  • Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.

  • Cap and seal the stock solution container tightly and store it at an appropriate temperature (typically -20°C or -80°C) to maintain stability.

3. Experimental Use:

  • When diluting stock solutions or adding this compound to experimental setups, always work within a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Change gloves immediately if they become contaminated.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Includes unused compound, contaminated gloves, weighing papers, pipette tips, and lab coats.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused stock solutions and experimental media containing this compound.

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps Waste:

    • Contaminated needles and syringes should be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination:

    • Decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent. All cleaning materials must be disposed of as hazardous waste.

Experimental Protocol: In Vivo Antitumor Activity Assessment

The following is a detailed methodology for a key experiment involving this compound, based on a syngeneic murine lung cancer xenograft model.[2]

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.

Materials:

  • This compound

  • Vehicle control (e.g., DMSO/water/HCl)

  • Luciferase-expressing 393P KRAS mutant murine lung cancer cells

  • Immunocompetent 129S2/SVPasCrl mice (6-8 weeks old)

  • Standard animal housing and handling equipment

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture 393P-luc cells under standard conditions.

    • Harvest and resuspend cells in a suitable medium.

    • Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor development.

    • Once tumors are palpable, measure their initial volume using calipers (Volume = (length x width^2)/2).

    • Randomly assign mice to treatment and control groups (n=4 per group).

  • Treatment Administration:

    • Prepare a 50 mg/kg solution of this compound in the vehicle.

    • Administer 50 mg/kg of this compound or vehicle alone to the respective groups via oral gavage.

    • Treatment schedule: once daily for five consecutive days, followed by two days off, for a total of three weeks.[2]

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights regularly (e.g., twice weekly).

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise tumors for further analysis if required.

    • Analyze tumor growth data using appropriate statistical methods (e.g., mixed model analysis) to compare the treatment and control groups.

Visualizations

G cluster_prep Preparation cluster_animal Animal Procedure cluster_analysis Analysis weigh Weigh this compound (in fume hood) dissolve Dissolve in Vehicle (e.g., DMSO/water/HCl) weigh->dissolve Solid Compound treat Oral Gavage (50 mg/kg this compound or Vehicle) dissolve->treat Treatment Solution implant Subcutaneous Implantation of 393P-luc Cells tumor_dev Tumor Development (Palpable) implant->tumor_dev randomize Randomize into Treatment & Control Groups tumor_dev->randomize randomize->treat monitor Monitor Tumor Growth & Body Weight treat->monitor Daily for 3 weeks (5 days on, 2 days off) endpoint Study Endpoint (Euthanasia) monitor->endpoint data_analysis Statistical Analysis of Tumor Growth endpoint->data_analysis G cluster_cell_cycle Cell Cycle Progression cluster_cancer_cell Aneuploid Cancer Cell CDK2 CDK2 Progression Normal Cell Cycle Progression CDK2->Progression Supernumerary_Centrosomes Supernumerary Centrosomes CDK9 CDK9 CDK9->Progression Multipolar_Spindle Multipolar Spindle Formation Supernumerary_Centrosomes->Multipolar_Spindle Anaphase_Catastrophe Anaphase Catastrophe Multipolar_Spindle->Anaphase_Catastrophe Apoptosis Apoptosis Anaphase_Catastrophe->Apoptosis This compound This compound This compound->CDK2 This compound->CDK9

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.